6-Methoxyisoindolin-1-one
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
6-methoxy-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-7-3-2-6-5-10-9(11)8(6)4-7/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEFFTKSFOORGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554124 | |
| Record name | 6-Methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132680-54-7 | |
| Record name | 6-Methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-2,3-dihydro-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Versatile Scaffold: A Technical Guide to 6-Methoxyisoindolin-1-one and its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyisoindolin-1-one is a heterocyclic organic compound that has emerged as a valuable building block in the field of medicinal chemistry. Its rigid, bicyclic structure provides a privileged scaffold for the development of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the applications of this compound and its derivatives, with a focus on their use in the synthesis of potential therapeutic agents, particularly in the realm of oncology. We will explore its role as a key intermediate, present quantitative data on the biological activity of its derivatives, provide detailed experimental protocols, and visualize relevant biological pathways.
Core Applications: A Synthetic Intermediate for Bioactive Molecules
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with a range of pharmacological activities. The isoindolinone core is a common feature in a number of compounds investigated for anti-inflammatory, anti-tumor, and antimicrobial properties.
One of the most significant areas of research involving isoindolinone derivatives is the development of Checkpoint Kinase 1 (Chk1) inhibitors. Chk1 is a crucial serine/threonine kinase involved in the DNA damage response (DDR) pathway. By inhibiting Chk1, cancer cells can be sensitized to the effects of DNA-damaging chemotherapeutic agents. The isoindolinone scaffold serves as a key pharmacophore for the design of potent and selective Chk1 inhibitors.
Synthesis and Biological Activity of a this compound Derivative
To illustrate the practical application of this compound, we present a specific example of its derivatization and subsequent biological evaluation. The following experimental protocol details the synthesis of 2-Benzyl-6-methoxyisoindolin-1-one, a derivative of the core compound.
Experimental Protocol: Synthesis of 2-Benzyl-6-methoxyisoindolin-1-one
This protocol is adapted from a published procedure for the synthesis of related isoindolinone derivatives.
Materials:
-
5-bromo-2-benzyl-6-methoxyisoindolin-1-one
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 5-bromo-2-benzyl-6-methoxyisoindolin-1-one (1.0 eq), Pd(OAc)₂ (0.1 eq), and dppf (0.2 eq) in toluene is purged with nitrogen for 15 minutes.
-
An aqueous solution of K₂CO₃ (2.0 M, 2.0 eq) is added, and the reaction mixture is heated to 100 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-Benzyl-6-methoxyisoindolin-1-one.
Biological Activity: Cytotoxicity of an Isoindolinone Derivative
A structurally related compound, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate, derived from a 6-hydroxyisoindolin-1-one precursor, was evaluated for its in vitro anticancer activity against the HepG2 (human liver cancer) cell line using an MTT assay.
| Compound | Cell Line | IC₅₀ (µM) |
| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate | HepG2 | 5.89 |
Table 1. In vitro cytotoxic activity of a 2-benzyl-isoindolinone derivative. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Visualizing the Mechanism of Action: The CHK1 Signaling Pathway
As previously mentioned, a key application of isoindolinone derivatives is the inhibition of Chk1. To understand the significance of this, it is essential to visualize the Chk1 signaling pathway within the broader context of the DNA damage response.
When DNA damage occurs, sensor proteins activate the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR then phosphorylates and activates Chk1. Activated Chk1 proceeds to phosphorylate several downstream targets, most notably the Cdc25 phosphatases. Phosphorylation of Cdc25 prevents it from activating cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This results in cell cycle arrest, providing time for the cell to repair the damaged DNA.
In many cancer cells, other cell cycle checkpoints are defective, making them highly reliant on the Chk1-mediated pathway for survival after DNA damage induced by chemotherapy. By inhibiting Chk1, the cancer cells are unable to arrest their cell cycle, leading to premature entry into mitosis with damaged DNA, a process known as mitotic catastrophe, which ultimately results in cell death.
Figure 1. The ATR-Chk1 signaling pathway in the DNA damage response.
Experimental Workflow: From Starting Material to Bioactive Compound
The synthesis of bioactive isoindolinone derivatives from this compound typically involves a multi-step process. The following diagram illustrates a generalized workflow.
Figure 2. Generalized synthetic workflow for isoindolinone derivatives.
Conclusion
This compound is a valuable and versatile scaffold in modern drug discovery. Its utility as a key synthetic intermediate allows for the creation of a wide range of derivatives with significant biological activities. The development of isoindolinone-based Chk1 inhibitors highlights the potential of this chemical class in oncology, offering a promising strategy to enhance the efficacy of existing cancer therapies. The data and protocols presented in this guide underscore the importance of this compound and its derivatives as a continuing focus for research and development in the pharmaceutical sciences.
An In-Depth Technical Guide to 6-Methoxyisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxyisoindolin-1-one is a heterocyclic organic compound belonging to the isoindolinone class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, compiled from available chemical data. While this compound serves as a valuable intermediate in organic synthesis, detailed public information on its specific biological activities and mechanisms of action is limited. This document summarizes the known physicochemical properties and provides a general context of the pharmacological potential of the broader isoindolinone class.
Chemical Structure and Identification
This compound is characterized by a fused bicyclic system comprising a benzene ring and a γ-lactam ring, with a methoxy group substituted at the 6-position of the isoindolinone core.
Structure:
Caption: 2D Structure of this compound
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 6-methoxy-2,3-dihydroisoindol-1-one[1] |
| CAS Number | 132680-54-7[1] |
| Molecular Formula | C₉H₉NO₂[1] |
| SMILES | COC1=CC2=C(CNC2=O)C=C1[1] |
| InChI | InChI=1S/C9H9NO2/c1-12-7-3-2-6-5-10-9(11)8(6)4-7/h2-4H,5H2,1H3,(H,10,11)[1] |
Physicochemical Properties
A summary of the known and predicted physical and chemical properties of this compound is presented below.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 163.17 g/mol | [1] |
| Appearance | White to Yellow Solid | [2] |
| Melting Point | 189-190 °C | ChemicalBook |
| Boiling Point (Predicted) | 428.0 ± 45.0 °C at 760 mmHg | ChemicalBook |
| Density (Predicted) | 1.208 ± 0.06 g/cm³ | ChemicalBook |
| Solubility | Data not available | |
| pKa (Predicted) | 14.37 ± 0.20 | ChemicalBook |
Spectral Data
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the preparation of isoindolinone derivatives are well-established in the literature. One common approach involves the cyclization of derivatives of 2-carboxybenzaldehyde or phthalic anhydride. A potential synthetic route could involve the reductive amination and subsequent intramolecular amidation of a suitably substituted benzaldehyde derivative.
Below is a generalized workflow for the synthesis of isoindolinone derivatives.
Caption: General synthetic workflow for isoindolinones.
Biological and Pharmacological Context
Direct experimental data on the biological activity of this compound is scarce in publicly accessible literature. However, the isoindolinone scaffold is a well-recognized pharmacophore present in numerous compounds with diverse therapeutic applications.[3] Derivatives of isoindolinone have been reported to exhibit a range of biological activities, including:
-
Anticancer Activity: Many isoindolinone derivatives have been investigated for their potential as anticancer agents.[4] The proposed mechanisms often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as poly (ADP-ribose) polymerase (PARP) or various protein kinases.
-
Anti-inflammatory Activity: Some isoindolinone-based compounds have demonstrated anti-inflammatory properties.[4]
-
Antimicrobial Activity: The isoindolinone core has been incorporated into molecules with antibacterial and antifungal activities.
Given the prevalence of these activities within the isoindolinone class, it is plausible that this compound or its derivatives could serve as starting points for the development of novel therapeutic agents.
Potential Signaling Pathways of Interest for Isoindolinone Derivatives
Based on the activities of related compounds, several signaling pathways are of interest for investigating the mechanism of action of new isoindolinone derivatives.
Caption: Potential biological effects of isoindolinone derivatives.
Experimental Protocols (General)
Detailed experimental protocols for this compound are not available. The following are generalized protocols for assays commonly used to evaluate the biological activities of related compounds.
General Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
General Protocol: Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound and Stimulant Treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-treated control.
Safety Information
Based on available safety data sheets, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable chemical intermediate with a scaffold that is prominent in many pharmacologically active compounds. While specific biological data for this particular molecule is limited, the broader class of isoindolinones shows significant promise in drug discovery, particularly in the areas of oncology and anti-inflammatory research. Further investigation into the synthesis of derivatives of this compound and their subsequent biological evaluation is warranted to explore their therapeutic potential. This guide serves as a foundational resource for researchers interested in the chemistry and potential applications of this compound and its analogues.
References
The Biological Landscape of 6-Methoxyisoindolin-1-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-methoxyisoindolin-1-one scaffold is a privileged heterocyclic structure that serves as a crucial intermediate and core component in the design of novel therapeutic agents.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the pharmacological properties of these compounds, focusing on their applications in oncology, neuroscience, and infectious diseases. Quantitative data are summarized for comparative analysis, key experimental protocols are detailed, and relevant biological pathways and workflows are visualized.
Core Biological Activities and Therapeutic Potential
Derivatives of this compound have been explored for a wide range of therapeutic applications, leveraging the scaffold's ability to interact with various biological targets. The core structure is a key building block for molecules with potential anti-tumor, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2]
A predominant area of research for isoindolin-1-one derivatives is their function as Poly(ADP-ribose) polymerase (PARP) inhibitors.[3] PARP enzymes, particularly PARP-1, are critical for DNA single-strand break repair through the Base Excision Repair (BER) pathway.[4] By inhibiting PARP, these derivatives can induce a state of "synthetic lethality" in cancer cells that have pre-existing defects in other DNA repair mechanisms, such as homologous recombination (HR), often seen in tumors with BRCA1/2 mutations.[3][5]
The structural similarity between the isoindolinone core and the nicotinamide moiety of NAD+, a necessary cofactor for PARP, allows these compounds to act as competitive inhibitors at the enzyme's catalytic site.[3][4] This mechanism has led to the development of potent PARP inhibitors for cancer therapy, with a particular focus on central nervous system (CNS) cancers due to the potential for enhanced blood-brain barrier (BBB) permeability.[3]
-
Key Findings:
-
Isoindolinone carboxamides represent a valuable and innovative series of PARP-1 inhibitors.[4]
-
A specific cyclohexyl derivative, (±)-13, was identified as a highly compelling and selective PARP-1 inhibitor with a KD of < 0.03 μM and potent cellular activity (IC50: 0.050 μM).[4]
-
Novel 4-Hydroxyquinazoline derivatives have been designed to overcome resistance to existing PARP inhibitors (PARPi), with compound A32 showing significant anti-proliferative activity against PARPi-resistant cell lines (IC50 = 10.93 µM for HCT-15 and 11.35 µM for HCC1937).[6]
-
Beyond PARP, isoindolin-1-one derivatives have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[7] Specifically, CDK7 is a target of interest for anti-breast cancer drug discovery. Virtual screening of an isoindolinone library against CDK7 revealed high binding affinities (up to -10.1 kcal/mol), suggesting that these compounds are good candidates for developing novel CDK7 inhibitors.[7]
In the field of neuroscience, 6-alkoxyisoindolin-1-one derivatives have been synthesized and evaluated as potential antipsychotics. These compounds exhibit a multi-target pharmacological profile, acting as:
-
Dopamine D2 partial agonists (30-55% efficacy)
-
Serotonin 5-HT1A partial agonists (60-90% efficacy)
-
Serotonin 5-HT2A antagonists[8]
This "magic shotgun" approach, engaging multiple relevant receptors, is a promising strategy for developing new antipsychotic agents with improved efficacy and side-effect profiles. Selected compounds from this class have demonstrated good potency and in vivo activity.[8]
Several studies have highlighted the potential of isoindolinone derivatives as antimicrobial agents.[9] Novel synthesized derivatives were tested against a panel of bacterial and fungal strains, including Staphylococcus aureus, Bacillus cereus, Klebsiella pneumoniae, Escherichia coli, Candida albicans, and Yarrowia lipolytica, showing measurable zones of inhibition.[9] This indicates a broad-spectrum potential that warrants further investigation.
The isoindoline-1,3-dione framework, closely related to isoindolin-1-one, has been used to synthesize derivatives with analgesic and anti-inflammatory properties.[10] Certain compounds demonstrated excellent anti-inflammatory activity in vitro by inhibiting thermally induced protein denaturation, with inhibition rates as high as 83% at a concentration of 500µg/ml.[10]
Quantitative Bioactivity Data
The following tables summarize the quantitative data for various biological activities of this compound derivatives and related structures from the cited literature.
Table 1: PARP-1 Inhibitory Activity
| Compound/Series | Target | Assay Type | IC50 / KD | Cell Line / Notes | Reference |
|---|---|---|---|---|---|
| (±)-13 | PARP-1 | KD Determination | < 0.03 µM | Selective vs. PARP-2, -3, TNKS-1 (KD > 10 µM) | [4] |
| (±)-13 | PAR Synthesis | Cellular Assay | 0.050 µM | --- | [4] |
| Quinoxaline Cpd. 5 | PARP-1 | Colorimetric Assay | 3.05 nM | More potent than Olaparib (IC50 = 4.40 nM) | [5] |
| Quinoxaline Cpd. 8a | PARP-1 | Colorimetric Assay | 2.31 nM | Most promising suppressor in the series | [5] |
| Olaparib (Reference) | PARP-1 | Colorimetric Assay | 4.40 nM | --- | [5] |
| IN17 | PARP-1 | Enzymatic Assay | 0.47 µM | 4-Hydroxyquinazoline scaffold |[6] |
Table 2: Cytotoxicity and Anti-Proliferative Activity
| Compound/Series | Cell Line | Assay Type | IC50 Value | Notes | Reference |
|---|---|---|---|---|---|
| Quinoxaline Cpd. 5 | MDA-MB-436 | Cytotoxicity Assay | 2.57 µM | Breast cancer cell line | [5] |
| A32 | HCT-15 | Anti-proliferative | 10.93 µM | PARPi-resistant colorectal cell line | [6] |
| A32 | HCC1937 | Anti-proliferative | 11.35 µM | PARPi-resistant breast cancer cell line | [6] |
| Olaparib | HCT-15 | Anti-proliferative | 45.53 µM | Reference PARP inhibitor | [6] |
| Olaparib | HCC1937 | Anti-proliferative | 37.07 µM | Reference PARP inhibitor | [6] |
| Amide 7a-j Series | PC3, DU-145, A549, MCF7 | MTT Assay | 0.07 µM to 10.8 µM | Quinazolin-2(1H)-one derivatives |[11] |
Table 3: Anti-inflammatory and Carbonic Anhydrase Inhibition
| Compound/Series | Activity | Assay Type | IC50 / % Inhibition | Notes | Reference |
|---|---|---|---|---|---|
| Cpd. 3a, 3b, 3g | Anti-inflammatory | Protein Denaturation | 83%, 78%, 74% inhibition | At 500µg/ml concentration | [10] |
| Isoindole-dione Sulfonamides | hCA I / hCA II Inhibition | Enzymatic Assay | Ki = 7.96 to 48.34 nM | Potent inhibition compared to reference |[9] |
Table 4: Antibacterial Activity
| Compound | Bacterial Strain | Assay Type | MIC (µM) | Notes | Reference |
|---|---|---|---|---|---|
| Cpd. 8 | E. faecalis | MIC Determination | 8 µM | Gram-positive strain | [12] |
| Cpd. 37 | S. aureus, E. faecalis, E. coli | MIC Determination | 16 µM | Broad activity |[12] |
Key Experimental Protocols
This section provides detailed methodologies for representative assays used to evaluate the biological activity of this compound derivatives.
This protocol is based on the methodology described for evaluating quinoxaline-based PARP-1 inhibitors.[5]
-
Principle: The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins in a 96-well plate format. The amount of incorporated biotin is detected by a streptavidin-HRP conjugate and a colorimetric substrate.
-
Materials: PARP-1 assay kit, test compounds, Olaparib (reference), histone-coated 96-well plate, activated DNA, PARP buffer, biotinylated NAD+, streptavidin-HRP, TMB substrate.
-
Procedure:
-
Add 50 µL of PARP buffer containing various concentrations of the test compound or reference drug to the wells of the histone-coated plate.
-
Add 10 µL of activated DNA to each well.
-
Initiate the reaction by adding 10 µL of the PARP enzyme/biotinylated NAD+ cocktail.
-
Incubate the plate for 60 minutes at room temperature.
-
Wash the plate four times with a wash buffer (e.g., 1x PBS + 0.1% Tween-20).
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 60 minutes.
-
Wash the plate again as described in step 5.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 0.5 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value using non-linear regression analysis.
-
This protocol is adapted from the evaluation of isoindoline-1,3-dione derivatives.[10]
-
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA).
-
Materials: Test compounds, Diclofenac sodium (reference), Bovine Serum Albumin (BSA) solution (0.2% w/v), phosphate-buffered saline (PBS, pH 6.4).
-
Procedure:
-
Prepare a reaction mixture containing 0.5 mL of BSA solution and 0.5 mL of the test compound at various concentrations (e.g., 100-500 µg/mL).
-
A control group consists of 0.5 mL of BSA and 0.5 mL of PBS.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
After cooling, measure the turbidity (a measure of denaturation) by reading the absorbance at 660 nm.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_test) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration required to inhibit 50% of protein denaturation.
-
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[13]
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Materials: Test compounds, 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth), standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Procedure:
-
Dispense 100 µL of broth into each well of a 96-well plate.
-
Create a serial two-fold dilution of the test compound directly in the plate, starting from the first column. This results in a range of decreasing concentrations across the row.
-
Add 10 µL of the standardized bacterial or fungal inoculum to each well.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Visualized Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and processes related to the study of this compound derivatives.
Caption: General workflow for the synthesis of isoindolin-1-one derivatives.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound CAS#: 132680-54-7 [amp.chemicalbook.com]
- 3. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Alkoxyisoindolin-1-one based dopamine D2 partial agonists as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.neliti.com [media.neliti.com]
- 11. Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)- quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jocpr.com [jocpr.com]
6-Methoxyisoindolin-1-one: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyisoindolin-1-one is a heterocyclic organic compound belonging to the isoindolinone class. The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, potential biological activities, and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| CAS Number | 132680-54-7 | [1] |
| IUPAC Name | 6-methoxy-2,3-dihydroisoindol-1-one | [1] |
| SMILES | COC1=CC2=C(CNC2=O)C=C1 | [1] |
| Physical Form | White to Yellow Solid | [2] |
| Storage Temperature | Refrigerator | [2] |
Synthesis and Experimental Protocols
One potential synthetic route starts from 4-methoxy-2-(bromomethyl)benzonitrile. The synthesis would proceed via the following conceptual workflow:
Figure 1. Conceptual workflow for the synthesis of this compound.
General Experimental Protocol (Hypothetical):
A potential synthesis could involve the ammonolysis of 4-methoxy-2-(bromomethyl)benzonitrile to form 2-(aminomethyl)-4-methoxybenzonitrile. This intermediate could then undergo hydrolysis of the nitrile group to a carboxylic acid, followed by an intramolecular cyclization (amidation) to yield this compound. This cyclization could be promoted by heating or by using coupling agents.
Another viable approach is the reduction of 5-methoxyphthalimide. The reduction of the phthalimide can be achieved using various reducing agents, such as zinc dust in a suitable solvent, which would selectively reduce one of the carbonyl groups to a methylene group, yielding the desired isoindolinone.
Potential Biological Activities and Quantitative Data
The isoindolinone core is associated with a wide range of biological activities, including anticancer properties. While specific quantitative data for this compound is limited in the public domain, studies on closely related analogs provide valuable insights into its potential efficacy.
A study on substituted isoindolinones reported the following anticancer activity:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Tryptophanol-derived isoindolinone 13d | HCT116 p53+/+ | 4.0 | [3] |
| Tryptophanol-derived isoindolinone 13d | HCT116 p53-/- | 7.5 | [3] |
These findings suggest that isoindolinone derivatives can exhibit potent, p53-dependent anticancer activity. The methoxy substituent at the 6-position of the isoindolinone core could potentially modulate this activity and selectivity.
Potential Mechanisms of Action
The precise mechanism of action for this compound has not been elucidated. However, based on the activities of other isoindolinone-containing compounds, several potential molecular targets and signaling pathways can be hypothesized.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair. Inhibition of PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The isoindolinone scaffold is found in some known PARP inhibitors. It is plausible that this compound could exert its potential anticancer effects through the inhibition of PARP activity.
Figure 2. Proposed mechanism of action via PARP-1 inhibition.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are a family of enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibition of specific PDE isoforms has therapeutic applications in a range of diseases, including inflammatory conditions and cancer. Certain heterocyclic compounds are known to inhibit PDEs. This compound could potentially act as an inhibitor of one or more PDE isoforms, leading to downstream effects on cell signaling.
Modulation of Cancer Signaling Pathways
Many anticancer agents function by interfering with key signaling pathways that drive tumor growth and survival. Based on the activities of other small molecule inhibitors, this compound could potentially modulate pathways such as:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and controls cell proliferation, survival, and metabolism.
-
STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell survival, proliferation, and angiogenesis.
Figure 3. Potential modulation of cancer signaling pathways.
Spectroscopic Data
Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Chemical Shifts:
| Protons | Multiplicity | Approximate Chemical Shift (ppm) |
| Methoxy (-OCH₃) | singlet | 3.8 - 4.0 |
| Methylene (-CH₂-) | singlet | 4.3 - 4.5 |
| Aromatic protons | multiplet | 6.8 - 7.8 |
| Amide (-NH-) | broad singlet | 8.0 - 8.5 |
Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Chemical Shifts:
| Carbon | Approximate Chemical Shift (ppm) |
| Methoxy (-OCH₃) | 55 - 60 |
| Methylene (-CH₂-) | 45 - 50 |
| Aromatic carbons | 105 - 145 |
| Carbonyl (C=O) | 165 - 175 |
Expected Mass Spectrometry (MS) Data:
The exact mass of this compound is 163.0633 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 163.
Expected FTIR (Fourier-Transform Infrared) Spectroscopy Data:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amide) | 3200 - 3400 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (amide) | 1650 - 1690 (strong) |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (ether) | 1000 - 1300 |
Conclusion
This compound represents a promising scaffold for further investigation in the field of drug discovery, particularly in oncology. While a comprehensive biological and mechanistic profile of this specific compound is yet to be fully established, the known activities of related isoindolinone derivatives suggest its potential as an inhibitor of key cellular targets such as PARP or as a modulator of critical cancer-associated signaling pathways. The synthetic accessibility of the isoindolinone core allows for the generation of diverse analogs for structure-activity relationship studies. Further research is warranted to synthesize and characterize this compound, determine its specific biological targets and quantitative activity, and elucidate its precise mechanism of action. This will be crucial in assessing its therapeutic potential and guiding the design of novel drug candidates.
References
The Isoindolinone Scaffold: From Serendipitous Discovery to a Cornerstone of Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindolinone core, a bicyclic γ-lactam, has emerged from relative obscurity to become a "privileged scaffold" in medicinal chemistry. Its journey from initial synthesis in the early 20th century to its central role in blockbuster drugs like lenalidomide and pomalidomide is a testament to the blend of serendipity and rational drug design that drives pharmaceutical innovation. This technical guide provides a comprehensive overview of the discovery, synthesis, and profound significance of the isoindolinone scaffold, with a particular focus on its modulation of the ubiquitin-proteasome system. Detailed experimental protocols for the synthesis of key isoindolinone-based immunomodulatory drugs and for critical biological assays are provided to enable researchers to further explore and exploit the therapeutic potential of this remarkable chemical entity.
Discovery and Historical Context
While a singular, dated "discovery" of the unsubstituted isoindolinone scaffold is not clearly documented, its chemical lineage can be traced back to the early 20th century. The Gabriel-Colman rearrangement, first described in 1900, provided an early synthetic route to isoquinoline structures, which are closely related to the isoindolinone core, from phthalimido esters. This established the foundational chemistry for accessing this class of compounds.
The true significance of the isoindolinone scaffold, however, remained largely unrecognized for decades. It was the later discovery of natural products containing this motif, many isolated from fungi, that hinted at its latent biological activity.[1][2] These natural products displayed a range of bioactivities, including anticancer properties, which spurred further investigation by medicinal chemists.[1]
The turning point for the isoindolinone scaffold came with the development of thalidomide and its analogs, the immunomodulatory imide drugs (IMiDs). While thalidomide itself is a phthalimide, its metabolism can lead to isoindolinone-containing structures. The subsequent development of lenalidomide and pomalidomide, which feature a modified isoindolinone core, revolutionized the treatment of multiple myeloma and other hematological malignancies.[3][4] This cemented the isoindolinone scaffold as a cornerstone of modern drug discovery.
The Isoindolinone Scaffold as a Privileged Structure
The isoindolinone framework is now widely regarded as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile template for the development of ligands that can interact with a variety of biological targets with high affinity and specificity. The rigid, bicyclic structure of the isoindolinone core provides a well-defined three-dimensional arrangement for appended functional groups, facilitating optimal interactions with protein binding pockets.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The most profound therapeutic impact of the isoindolinone scaffold has been realized through its ability to modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[5] Lenalidomide and pomalidomide act as "molecular glues," binding to CRBN and inducing a conformational change that expands its substrate specificity.[5][6] This "hijacking" of the E3 ligase complex leads to the ubiquitination and subsequent proteasomal degradation of neo-substrates that are not normally targeted by CRBN.
Degradation of Ikaros and Aiolos
In the context of multiple myeloma, the key neo-substrates targeted for degradation by the lenalidomide- or pomalidomide-bound CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][6] These proteins are essential for the survival and proliferation of myeloma cells. Their degradation leads to the downregulation of key oncogenic pathways, including those driven by interferon regulatory factor 4 (IRF4) and MYC, ultimately resulting in cell cycle arrest and apoptosis of the malignant plasma cells.[7]
Figure 1: Simplified signaling pathway of IMiD-induced degradation of IKZF1/3.
Anti-Angiogenic and Immunomodulatory Effects
Beyond the direct anti-myeloma effects, isoindolinone-based drugs exhibit potent anti-angiogenic and immunomodulatory properties. They inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis, in part by downregulating vascular endothelial growth factor (VEGF).[8][9] Furthermore, they enhance the activity of T cells and natural killer (NK) cells, bolstering the patient's own immune response against the cancer.[4]
Therapeutic Applications and Clinical Significance
The clinical impact of isoindolinone-based drugs has been most profound in the treatment of multiple myeloma.
Lenalidomide (Revlimid®)
Lenalidomide, in combination with dexamethasone, has become a standard of care for both newly diagnosed and relapsed/refractory multiple myeloma.[10][11][12] Clinical trials have consistently demonstrated that lenalidomide-based regimens significantly improve progression-free survival and overall survival in these patients.[10][12]
Pomalidomide (Pomalyst®)
Pomalidomide is approved for patients with multiple myeloma who have received at least two prior therapies, including lenalidomide and a proteasome inhibitor, and have demonstrated disease progression.[13][14] Clinical studies have shown that pomalidomide, in combination with dexamethasone, offers a significant survival benefit in this heavily pre-treated patient population.[13][15][16]
Data Presentation: Clinical Trial Data for Lenalidomide and Pomalidomide in Multiple Myeloma
| Drug Regimen | Clinical Trial | Patient Population | Primary Endpoint | Result | Reference |
| Lenalidomide + Low-Dose Dexamethasone | FIRST (Phase III) | Newly diagnosed, transplant-ineligible | Progression-Free Survival (PFS) | Median PFS: 25.5 months vs. 21.2 months for MPT | [11] |
| Lenalidomide Maintenance | CALGB 100104 (Phase III) | Post-autologous stem cell transplant | Time to Progression (TTP) | Median TTP: 46 months vs. 27 months for placebo | [12] |
| Pomalidomide + Low-Dose Dexamethasone | NIMBUS (MM-003) (Phase III) | Relapsed/refractory | Progression-Free Survival (PFS) | Median PFS: 4.0 months vs. 1.9 months for high-dose dexamethasone | [13] |
| Pomalidomide + Bortezomib + Dexamethasone (PVd) | OPTIMISMM (Phase III) | Lenalidomide-refractory | Progression-Free Survival (PFS) | Median PFS: 11.2 months vs. 7.1 months for Vd | [15] |
Experimental Protocols
Synthesis of Lenalidomide
This protocol describes a representative three-step synthesis of lenalidomide.
Figure 2: Synthetic workflow for Lenalidomide.
Step 1: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate
-
To a solution of methyl 2-methyl-3-nitrobenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield methyl 2-(bromomethyl)-3-nitrobenzoate.[17][18]
Step 2: Synthesis of 3-(7-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione
-
To a solution of methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 3-(7-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.[17][19]
Step 3: Synthesis of Lenalidomide
-
Dissolve 3-(7-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Subject the mixture to hydrogenation with hydrogen gas (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield lenalidomide. Further purification can be achieved by recrystallization.[17][18]
Cereblon (CRBN) Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the affinity of test compounds for Cereblon.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 3. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Thalidomide Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane [frontiersin.org]
- 9. Thalidomide Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sparkcures.com [sparkcures.com]
- 11. Revlimid (Lenalidomide) Now FDA Approved as First-Line Therapy for Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lenalidomide Maintenance Stalls Myeloma in Trio of Clinical Trials | MDedge [mdedge.com]
- 13. Pomalidomide for Multiple Myeloma - NCI [cancer.gov]
- 14. FDA aproves pomalidomide for multiple myeloma where two prior therapies have failed - ecancer [ecancer.org]
- 15. Results from the OPTIMISMM phase III trial: Pomalidomide for lenalidomide-refractory patients [multiplemyelomahub.com]
- 16. ashpublications.org [ashpublications.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
In-depth Technical Guide: 6-Methoxyisoindolin-1-one Mechanism of Action
A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 6-Methoxyisoindolin-1-one. While the broader class of isoindolinone-containing compounds has been investigated for various biological activities, detailed studies elucidating the signaling pathways and molecular targets of this particular molecule are not publicly available at this time.
The isoindolin-1-one scaffold is a recognized pharmacophore present in a variety of biologically active molecules.[1] Research into derivatives of this core structure has revealed a range of potential therapeutic applications, from anticancer to antimicrobial agents.[2][3] However, it is crucial to note that structural modifications, such as the position of a methoxy group, can dramatically alter the biological activity and mechanism of action. For instance, in the related class of indolyl-pyridinyl-propenones, shifting a methoxy group from the 5-position to the 6-position on the indole ring was found to switch the primary mechanism of cell death from the induction of methuosis to the disruption of microtubules.[4] This highlights the specificity of structure-activity relationships and the difficulty in extrapolating mechanisms of action between even closely related analogues.
While no direct experimental data for this compound is available, this guide will briefly touch upon the known mechanisms of other isoindolinone derivatives to provide a contextual framework for potential future research into this compound.
Potential, yet Unconfirmed, Areas of Investigation
Based on the activities of other isoindolinone derivatives, several signaling pathways could be hypothesized as potential areas of investigation for this compound. It must be stressed that the following are speculative and would require experimental validation.
Carbonic Anhydrase Inhibition
Several novel isoindolinone derivatives have demonstrated potent inhibitory effects against human carbonic anhydrase (hCA) I and II isozymes.[2] Carbonic anhydrases are a family of enzymes involved in various physiological processes, including pH regulation and fluid balance. Their inhibition is a therapeutic strategy for conditions such as glaucoma and epilepsy.
Hypothetical Signaling Pathway for Carbonic Anhydrase Inhibition
Caption: Hypothetical inhibition of carbonic anhydrase by this compound.
Antioxidant and Antimicrobial Activity
Certain isoindolinone derivatives have also been reported to possess antioxidant and antimicrobial properties.[2] The mechanisms behind these activities are often multifaceted, involving direct scavenging of reactive oxygen species (ROS) or interference with microbial growth pathways.
Experimental Protocols: A Roadmap for Future Research
To elucidate the mechanism of action of this compound, a systematic experimental approach is necessary. The following outlines key experimental protocols that could be employed:
Table 1: Proposed Experimental Protocols for Investigating the Mechanism of Action of this compound
| Experimental Goal | Methodology | Description | Potential Insights |
| Target Identification | Affinity Chromatography-Mass Spectrometry | This compound is immobilized on a solid support and incubated with cell lysates. Interacting proteins are eluted and identified by mass spectrometry. | Identification of direct binding partners and potential molecular targets. |
| Kinase Profiling | The compound is screened against a panel of kinases to assess its inhibitory activity. | Determination of whether this compound acts as a kinase inhibitor. | |
| Cellular Activity | Cell Viability Assays (e.g., MTT, CellTiter-Glo) | Various cell lines are treated with a range of concentrations of the compound to determine its effect on cell proliferation and viability. | Assessment of cytotoxic or cytostatic effects and determination of IC50 values. |
| Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays) | Cells are treated with the compound and analyzed for markers of apoptosis. | Elucidation of whether the compound induces programmed cell death. | |
| Signaling Pathway Analysis | Western Blotting | Key proteins in suspected signaling pathways (e.g., MAPK, PI3K/Akt) are analyzed for changes in their expression or phosphorylation status upon treatment. | Identification of modulated signaling cascades. |
| Reporter Gene Assays | Cells are transfected with reporter constructs for specific transcription factors (e.g., NF-κB, AP-1) and treated with the compound. | Measurement of the activation or inhibition of specific signaling pathways. |
Experimental Workflow for Target Identification
Caption: Workflow for affinity chromatography-mass spectrometry.
Conclusion
References
- 1. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for Isoindolinone Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindolinone scaffold is a privileged heterocyclic motif that forms the core of a diverse range of biologically active molecules. Its unique structural features have made it a cornerstone in the development of therapeutic agents across multiple disease areas, including oncology, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the key therapeutic targets of isoindolinone compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to aid researchers and drug development professionals in this dynamic field.
Data Presentation: Quantitative Inhibitory and Binding Activities
The therapeutic potential of isoindolinone derivatives is underscored by their potent interactions with a variety of biological targets. The following tables summarize the quantitative data for isoindolinone compounds against several key proteins implicated in disease.
Table 1: Poly (ADP-ribose) Polymerase (PARP) Inhibition
| Compound Class | Target | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| Isoindolinone Derivatives | PARP1 | Single-digit nM | Enzymatic assays using a recombinant PARP1 catalytic domain. | [1] |
| Novel Isoindolinone-based | PARP1 | Not specified | Enzymatic assays using a commercially available PARP1 assay kit. | [2] |
Table 2: Carbonic Anhydrase (CA) Inhibition
| Compound | Target | Ki (nM) | IC50 (nM) | Reference |
| Isoindolinone derivative 2c | hCA I | 11.48 ± 4.18 | 11.84 ± 0.132 | [3][4] |
| Isoindolinone derivative 2f | hCA I | 16.09 ± 4.14 | 11.24 ± 0.291 | [3][4] |
| Isoindolinone derivative 2c | hCA II | 9.32 ± 2.35 | 13.02 ± 0.041 | [3][4] |
| Isoindolinone derivative 2f | hCA II | 14.87 ± 3.25 | 27.80 ± 0.170 | [3][4] |
| Acetazolamide (Standard) | hCA I | 20.89 ± 1.728 | 13.74 ± 0.652 | [3][4] |
| Acetazolamide (Standard) | hCA II | 18.16 ± 0.882 | 15.62 ± 0.375 | [3][4] |
Table 3: Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition
| Compound | IC50 (nM) | Assay Type | Reference |
| Isoindoline analogue 4-5 | 0.9 | Biochemical kinase assay | [5] |
| Isoindoline analogue | 1.39 | Biochemical kinase assay | [5] |
| ISR-05 | 24,200 ± 5,070 | Kinase inhibition assay | [6] |
| ISR-03 | 43,900 ± 134 | Kinase inhibition assay | [6] |
Table 4: Cyclin-Dependent Kinase 7 (CDK7) Inhibition (Virtual Screening)
| Compound | Binding Energy (kcal/mol) | Method |
| Isoindolin-1-one ligand 7 | -10.1 | Molecular Docking |
| Isoindolin-1-one ligand 14 | -9.8 | Molecular Docking |
Table 5: Cyclooxygenase (COX) Inhibition
| Compound | Target | IC50 (µM) | Reference |
| ZM4 | COX-1 | 3.0 - 3.6 | [7] |
| ZM5 | COX-1 | 3.0 - 3.6 | [7] |
| ZM4 | COX-2 | 3.0 - 3.6 | [7] |
| ZM5 | COX-2 | 3.0 - 3.6 | [7] |
| Isoindoline hybrid 10b | COX-2 | 0.11 - 0.18 | [8] |
| Isoindoline hybrid 10c | COX-2 | 0.11 - 0.18 | [8] |
| Isoindoline hybrid 11a | COX-2 | 0.11 - 0.18 | [8] |
| Isoindoline hybrid 11d | COX-2 | 0.11 - 0.18 | [8] |
| Isoindoline hybrid 13 | COX-2 | 0.11 - 0.18 | [8] |
| Isoindoline hybrid 14 | COX-2 | 0.11 - 0.18 | [8] |
Table 6: Stimulator of Interferon Genes (STING) Inhibition
| Compound | Target | IC50 (nM) | Cell Line |
| SN-011 | Mouse STING | 127.5 | MEFs |
| SN-011 | Mouse STING | 107.1 | BMDMs |
| SN-011 | Human STING | 502.8 | HFFs |
| H-151 (Reference) | Mouse STING | 138 | MEFs |
| H-151 (Reference) | Mouse STING | 109.6 | BMDMs |
| H-151 (Reference) | Human STING | 134.4 | HFFs |
Table 7: Dopamine D4 Receptor Binding
| Compound | Target | Ki (nM) | Assay Type |
| Indolin-2-one derivative 4c | D4 Receptor | 0.5 | In vitro receptor binding assay |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. This section provides protocols for key experiments cited in the context of isoindolinone drug discovery.
PARP1 Inhibition Assay (Cell-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of isoindolinone compounds on PARP1 activity in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
Cell culture medium and supplements
-
Isoindolinone compounds (dissolved in DMSO)
-
MTT reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that will not reach confluence by the end of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the isoindolinone compounds in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (a known PARP inhibitor).
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization buffer.
-
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).[9]
-
Carbonic Anhydrase Inhibition Assay (Esterase Activity)
Objective: To determine the IC50 and Ki values of isoindolinone compounds against human carbonic anhydrase (hCA) isoforms.
Materials:
-
Purified hCA isoenzymes (e.g., hCA I and hCA II)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
4-Nitrophenylacetate (NPA) as substrate
-
Isoindolinone compounds and a standard inhibitor (e.g., Acetazolamide) dissolved in DMSO
-
96-well UV-transparent plates
-
Spectrophotometer
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the hCA enzyme in the assay buffer.
-
Prepare a stock solution of NPA in a water-miscible organic solvent (e.g., acetonitrile).
-
Prepare serial dilutions of the isoindolinone compounds and the standard inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution (or vehicle for control).
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.
-
-
Reaction Initiation: Initiate the reaction by adding the NPA substrate to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400 nm over time, which corresponds to the formation of 4-nitrophenolate.
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
HPK1 Kinase Inhibition Assay (Biochemical)
Objective: To determine the IC50 of isoindolinone compounds against HPK1 kinase activity.
Materials:
-
Recombinant human HPK1 enzyme
-
Fluorescently labeled peptide substrate (e.g., fluorescein-RFARKGSLRQKNV-COOH)
-
ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 0.015% Brij-35, 2 mM DTT)
-
Isoindolinone compounds
-
EDTA solution
-
Caliper LabChip EZ Reader (or similar capillary electrophoresis system)
Protocol:
-
Reaction Setup: In a suitable assay plate, combine the kinase assay buffer, recombinant HPK1 enzyme, fluorescently labeled peptide substrate, ATP, and various concentrations of the isoindolinone inhibitor.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 3 hours) at room temperature to allow for the kinase reaction to proceed.
-
Reaction Quenching: Stop the reaction by adding an EDTA solution.
-
Analysis: Analyze the reaction mixture using a capillary electrophoresis system to separate the phosphorylated and unphosphorylated peptide substrate.
-
Data Analysis: Determine the percentage of peptide substrate conversion and calculate the IC50 value from a dose-response curve.
CDK7 Kinase Inhibition Assay (In Vitro)
Objective: To measure the inhibitory activity of isoindolinone compounds against CDK7.
Materials:
-
Recombinant CDK7/Cyclin H/MAT1 complex
-
Peptide substrate
-
Radioactive ATP ([γ-³²P]ATP)
-
Kinase assay buffer
-
Specific antibodies for immunoprecipitation (if using cell lysates)
-
Polyacrylamide gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Protocol:
-
Kinase Reaction:
-
Set up a reaction mixture containing the kinase assay buffer, the CDK7 complex, the peptide substrate, and the isoindolinone inhibitor at various concentrations.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time.
-
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis: Separate the reaction products by SDS-PAGE.
-
Detection: Visualize the radioactively labeled substrate by exposing the gel to a phosphorimager screen or autoradiography film.
-
Data Analysis: Quantify the band intensities to determine the extent of substrate phosphorylation at each inhibitor concentration and calculate the IC50 value.[10]
STING Inhibition Assay (Cell-Based)
Objective: To evaluate the ability of isoindolinone compounds to inhibit STING-dependent signaling in a cellular context.
Materials:
-
THP-1 dual reporter cells (or other suitable cell line expressing STING)
-
Cell culture medium
-
STING agonist (e.g., 2'3'-cGAMP)
-
Isoindolinone compounds
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed THP-1 dual reporter cells in a 96-well plate and allow them to differentiate (e.g., with PMA) if necessary.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the isoindolinone compounds for a specified time (e.g., 1-2 hours).
-
STING Activation: Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) and incubate for a further period (e.g., 6-24 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the reporter system (e.g., secreted alkaline phosphatase or luciferase).
-
Data Analysis: Normalize the luciferase signal to the vehicle control and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Dopamine D4 Receptor Binding Assay (Radioligand)
Objective: To determine the binding affinity (Ki) of isoindolinone compounds for the dopamine D4 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D4 receptor.
-
Radioligand (e.g., [³H]-spiperone).
-
Assay buffer.
-
Non-specific binding control (e.g., a high concentration of a non-labeled D4 antagonist like haloperidol).
-
Isoindolinone compounds.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, cell membranes, radioligand, and various concentrations of the isoindolinone compound. For non-specific binding, use the non-specific binding control instead of the test compound.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the inhibitor concentration.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[11]
-
Signaling Pathways and Visualizations
Understanding the signaling pathways in which the therapeutic targets of isoindolinone compounds are involved is crucial for elucidating their mechanism of action and predicting their physiological effects. The following sections describe key pathways and provide visualizations using the DOT language for Graphviz.
PARP1 in DNA Damage Repair
Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[6][7][12][13][14] Upon detection of a DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process. Inhibition of PARP1 in cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during DNA replication, ultimately causing cell death through a mechanism known as synthetic lethality.
Caption: The role of PARP1 in the single-strand break repair pathway.
HPK1 in T-Cell Receptor Signaling
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling.[8][15][16][17][18] Upon TCR engagement, HPK1 is activated and phosphorylates key adaptor proteins, such as SLP-76. This phosphorylation leads to the recruitment of 14-3-3 proteins, which in turn promotes the degradation of SLP-76. The degradation of this central scaffold protein attenuates downstream signaling cascades, including the activation of PLCγ1 and the Ras-MAPK pathway, thereby dampening T-cell activation, proliferation, and cytokine production. Inhibition of HPK1 can therefore enhance anti-tumor immunity by boosting T-cell responses.
Caption: Negative regulation of T-cell receptor signaling by HPK1.
STING Signaling Pathway in Innate Immunity
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a hallmark of viral or bacterial infection and cellular damage.[19] Cytosolic DNA is recognized by cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to and activates STING, an endoplasmic reticulum-resident protein. Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), leading to its dimerization and nuclear translocation. In the nucleus, IRF3 induces the expression of type I interferons and other inflammatory cytokines, initiating an antimicrobial and anti-tumor immune response.
Caption: The cGAS-STING pathway of innate immune sensing.
Akt Signaling Pathway in Cancer
The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[20][21][22][23][24][25][26] In many cancers, this pathway is hyperactivated due to mutations in various components. Receptor tyrosine kinases (RTKs), upon stimulation by growth factors, activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as protein kinase B) to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a plethora of downstream substrates, leading to the promotion of cell cycle progression, inhibition of apoptosis, and stimulation of protein synthesis and cell growth.
Caption: The PI3K/Akt signaling pathway in cancer cell proliferation and survival.
p53 Activation Pathway
The p53 tumor suppressor protein plays a central role in preventing cancer formation and is often referred to as the "guardian of the genome".[27][28][29][30][31] In unstressed cells, p53 levels are kept low through continuous degradation mediated by its negative regulator, MDM2, an E3 ubiquitin ligase. In response to cellular stress, such as DNA damage or oncogene activation, p53 is stabilized and activated through post-translational modifications, including phosphorylation and acetylation. This activation disrupts the p53-MDM2 interaction, preventing p53 degradation. Activated p53 then acts as a transcription factor, inducing the expression of target genes involved in cell cycle arrest, apoptosis, and senescence, thereby eliminating potentially cancerous cells.
Caption: The p53 tumor suppressor pathway activation in response to cellular stress.
Conclusion
The isoindolinone scaffold continues to be a rich source of novel therapeutic agents with diverse mechanisms of action. This guide has provided a consolidated resource for researchers in the field, summarizing key therapeutic targets, presenting quantitative data on compound activity, and offering detailed experimental protocols and visualizations of relevant signaling pathways. As our understanding of the complex biology underlying various diseases deepens, the versatility of the isoindolinone core will undoubtedly continue to be leveraged in the design and development of next-generation medicines. Further exploration into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of novel isoindolinone derivatives will be critical in translating the promise of this chemical class into tangible clinical benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are Kv1.5 modulators and how do they work? [synapse.patsnap.com]
- 10. Measuring cyclin-dependent kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. HPK1 Mediated T Cell Signal Transduction Mechanisms - Tse-Hua Tan [grantome.com]
- 18. benchchem.com [benchchem.com]
- 19. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. youtube.com [youtube.com]
- 31. creative-diagnostics.com [creative-diagnostics.com]
The Isoindolinone Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindolin-1-one scaffold, a bicyclic heterocyclic motif, has emerged as a "privileged structure" in medicinal chemistry. Its unique three-dimensional shape and hydrogen bonding capabilities allow it to interact with a wide range of biological targets with high affinity and specificity. This versatility has led to the development of numerous isoindolinone-based compounds with diverse therapeutic applications, from anticancer and anti-inflammatory agents to central nervous system modulators. This technical guide provides a comprehensive overview of the isoindolinone core, detailing its synthesis, biological activities, structure-activity relationships (SAR), and its role in modulating key signaling pathways.
Biological Activities and Therapeutic Potential
The isoindolinone core is the foundation for a multitude of compounds exhibiting a broad spectrum of biological activities. This has translated into significant therapeutic potential across various disease areas.
Anticancer Activity
A primary focus of research into isoindolinone derivatives has been their potent anticancer properties. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the modulation of protein-protein interactions that are critical for tumor cell survival.
One of the most notable classes of isoindolinone-based anticancer agents is the immunomodulatory drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide.[1][2] These drugs are widely used in the treatment of multiple myeloma.[1] Their mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of specific target proteins, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] This degradation ultimately results in the downregulation of key survival factors for myeloma cells, such as interferon regulatory factor 4 (IRF4) and c-Myc.[1]
Isoindolinone derivatives have also been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[4][5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, PARP inhibition leads to synthetic lethality and tumor cell death.[5]
Furthermore, the isoindolinone scaffold has been utilized to create inhibitors of the MDM2-p53 protein-protein interaction. MDM2 is a negative regulator of the p53 tumor suppressor protein. By disrupting this interaction, isoindolinone-based inhibitors can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory and Immunomodulatory Effects
Beyond their anticancer applications, isoindolinone derivatives, particularly the IMiDs, exhibit significant anti-inflammatory and immunomodulatory properties. They are known to inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[6][7] This activity is beneficial in the treatment of inflammatory conditions.
Other Therapeutic Areas
The therapeutic potential of the isoindolinone core extends to other areas as well. Derivatives have been investigated for their activity as:
-
Anticonvulsants
-
Anxiolytics
-
Antimicrobials
-
Carbonic Anhydrase Inhibitors [8]
-
Acetylcholinesterase Inhibitors
Quantitative Data on Biological Activity
The following tables summarize the in vitro activity of various isoindolinone derivatives against different biological targets.
Table 1: Anticancer Activity of Isoindolinone Derivatives (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ferrocene-substituted isoindolinone | A549 (Lung) | 1.0 | [9] |
| Ferrocene-substituted isoindolinone | MCF-7 (Breast) | 1.5 | [9] |
| Isoindoline-1,3-dione derivative | HTB-26 (Breast) | 10-50 | [10] |
| Isoindoline-1,3-dione derivative | PC-3 (Prostate) | 10-50 | [10] |
| Isoindoline-1,3-dione derivative | HepG2 (Liver) | 10-50 | [10] |
| Quinoxaline-based PARP-1 inhibitor | - | 0.00231 | [11] |
| Quinoxaline-based PARP-1 inhibitor | - | 0.00305 | [11] |
Table 2: Enzyme Inhibitory Activity of Isoindolinone Derivatives (IC50 Values)
| Compound/Derivative | Target Enzyme | IC50 (nM) | Reference |
| Isoindolinone-based PARP1 inhibitor | PARP-1 | Single-digit nM | [4] |
| Isoindolinone derivative | Carbonic Anhydrase I (hCA I) | 11.24 - 75.73 | [8] |
| Isoindolinone derivative | Carbonic Anhydrase II (hCA II) | 13.02 - 231 | [8] |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid | Acetylcholinesterase (AChE) | 2100 - 7400 |
Key Signaling Pathways
Isoindolinone-based drugs modulate several critical signaling pathways implicated in disease. Understanding these pathways is crucial for rational drug design and development.
Cereblon (CRBN) E3 Ubiquitin Ligase Pathway
The immunomodulatory drugs (IMiDs) lenalidomide and pomalidomide exert their therapeutic effects by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] By binding to CRBN, these drugs alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates like Ikaros and Aiolos.[2][3]
References
- 1. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 2. Genome-wide screen identifies cullin-RING ligase machinery required for lenalidomide-dependent CRL4CRBN activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and sar studies for the inhibition of tnf-α production. part 2. 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-substituted-1 -isoindolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Isoindolinone Scaffold: A Privileged Core for Bioactive Molecule Synthesis
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the synthesis and diverse biological activities of molecules derived from the versatile isoindolinone core.
The isoindolinone framework is a significant structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1] This guide provides an in-depth review of bioactive molecules synthesized from isoindolinones, presenting key quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action.
Quantitative Bioactivity Data
The biological evaluation of isoindolinone derivatives has revealed potent inhibitory activities across various target classes. The following tables summarize key quantitative data for representative compounds in the areas of carbonic anhydrase inhibition and anticancer cytotoxicity.
Carbonic Anhydrase Inhibition
Isoindolinone derivatives have emerged as a promising class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in numerous physiological processes.[2] Dysregulation of CA activity is associated with diseases such as glaucoma, epilepsy, and cancer.[2]
| Compound ID | Target Isoform | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| Series 1 | ||||
| 2a | hCA I | 11.24 ± 0.291 | 11.48 ± 4.18 | [1][2] |
| 2c | hCA I | - | 11.48 ± 4.18 | [3] |
| 2f | hCA I | - | 16.09 ± 4.14 | [1][3] |
| 2a | hCA II | 21.69 ± 10.56 | - | [2] |
| 2c | hCA II | 13.02 ± 0.041 | 9.32 ± 2.35 | [1][2][3] |
| 2f | hCA II | - | 14.87 ± 3.25 | [1][3] |
| Acetazolamide (Standard) | hCA I | - | - | [1] |
| Acetazolamide (Standard) | hCA II | - | - | [1] |
Note: IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%. Kᵢ is the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.
Anticancer Activity
Various isoindolinone derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.[4][5] The mechanisms of action often involve the inhibition of critical cellular pathways.
| Compound ID | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |
| 2a | A549 (Lung) | 650.25 | 24 | [1] |
| 3n | CAL27 (Tongue Squamous) | 39.81 | 24 | [4] |
| 3f | CAL27 (Tongue Squamous) | 46.93 | 24 | [4] |
| 3h | CAL27 (Tongue Squamous) | 63.96 | 24 | [4] |
| Compound 7 | A549 (Lung) | 19.41 ± 0.01 | - | |
| Compound 3 | A549-Luc (Lung Adenocarcinoma) | 114.25 | 48 | [5] |
| Compound 4 | A549-Luc (Lung Adenocarcinoma) | 116.26 | 48 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for the synthesis of bioactive isoindolinones and their subsequent biological evaluation.
Synthesis of 3-Hydroxyisoindolinone Derivatives
A general and efficient one-pot, metal-free method for the synthesis of novel 3-hydroxyisoindolinone derivatives has been developed.[1]
Procedure:
-
To a solution of 2-benzoylbenzoic acid (1.0 equivalent) in dichloromethane (10 mL), add a catalytic amount of trifluoroacetic acid.
-
Add chlorosulfonyl isocyanate (1.1 equivalents) to the solution and stir the mixture at room temperature for 2 hours.
-
Subsequently, add the corresponding alcohol (e.g., ethanol, 2-propanol; 1 mL) and continue stirring at room temperature for 1 hour.
-
After the reaction is complete, remove the volatile components under reduced pressure.
-
Purify the resulting residue using thin-layer chromatography (TLC) with an eluent mixture of ethyl acetate and n-hexane (1:4) to yield the pure product.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[5]
Procedure:
-
Cell Seeding: Seed cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6][7]
-
Compound Treatment: Prepare serial dilutions of the isoindolinone test compounds in the culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., DMSO concentration below 0.5%).[6]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]
-
MTT Addition: Add 20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[5][6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.[6]
Carbonic Anhydrase Inhibition Assay
The inhibitory effect of isoindolinone derivatives on carbonic anhydrase can be evaluated using an esterase activity assay.[2]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the desired human carbonic anhydrase (hCA) isoform in an appropriate assay buffer.
-
Prepare a stock solution of the substrate, 4-Nitrophenyl acetate (4-NPA).
-
Prepare serial dilutions of the isoindolinone test compounds and a standard inhibitor (e.g., acetazolamide) in a suitable solvent like DMSO.[2]
-
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound dilution, and the hCA enzyme solution to each well.[2]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the 4-NPA substrate solution to all wells.[2]
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes at room temperature. The rate of reaction is determined by the change in absorbance per minute.[2]
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2]
-
The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Kₘ) of the substrate is known.[2]
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
Signaling Pathway: PARP Inhibition in DNA Repair
Certain isoindolinone derivatives function as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of DNA single-strand breaks (SSBs).[8][9] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), PARP inhibition leads to the accumulation of DNA double-strand breaks (DSBs) and subsequent cell death, a concept known as synthetic lethality.[9][10]
Signaling Pathway: Anti-Inflammatory Action via NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[11] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IKK complex is activated, leading to the degradation of IκBα and the translocation of the p65/p50 NF-κB dimer to the nucleus.[12][13] This initiates the transcription of pro-inflammatory genes. Bioactive molecules can exert anti-inflammatory effects by inhibiting this pathway.
Experimental Workflow: Bioactivity Screening
The evaluation of novel isoindolinone derivatives follows a logical progression from initial synthesis to detailed mechanistic studies. This workflow ensures a systematic assessment of a compound's therapeutic potential.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Palladium-Catalyzed Synthesis of 6-Methoxyisoindolin-1-one: An Application & Protocol Guide
Abstract
The isoindolinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1][2] This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 6-Methoxyisoindolin-1-one, a key intermediate for drug discovery and development.[3][4] We focus on a modern and efficient palladium-catalyzed intramolecular C-H amidation/amination strategy. This approach offers significant advantages over classical methods by leveraging the power of transition metal catalysis to construct the heterocyclic core with high efficiency and selectivity.[5] This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and discusses critical parameters for successful execution in a research and development setting.
Introduction: The Significance of Isoindolinones and Palladium Catalysis
Isoindolinones are a class of nitrogen-containing heterocycles that feature prominently in a wide array of pharmacologically active molecules, including anti-inflammatory, anti-cancer, and antimicrobial agents.[1][2] The specific target of this guide, this compound, serves as a crucial building block for more complex molecular architectures.[3][4]
Traditional synthetic routes to isoindolinones often require harsh reaction conditions or multi-step sequences. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-nitrogen bonds, providing milder and more versatile pathways.[6][7] Specifically, methods involving intramolecular C-H activation and amidation have emerged as powerful tools for the direct and atom-economical synthesis of lactams like isoindolinones.[8][9][10] These reactions utilize a palladium catalyst to selectively functionalize an otherwise inert C-H bond, guided by a directing group within the substrate, leading to the desired cyclization.[11]
This guide focuses on a strategy adapted from established palladium-catalyzed C-H functionalization principles, which are known for their broad substrate scope and functional group tolerance.[12][13]
Synthetic Strategy: Intramolecular C-H Amidation
The selected strategy for synthesizing this compound is the palladium-catalyzed intramolecular C-H amidation of a suitable N-substituted benzamide precursor. This approach involves two key events orchestrated by the palladium catalyst:
-
Directed C-H Activation: A directing group on the amide nitrogen coordinates to the palladium center and positions it to selectively activate a proximal C-H bond on the aromatic ring (an ortho C-H bond).[11][14]
-
C-N Bond Formation: Following C-H activation, the catalyst facilitates the formation of the new carbon-nitrogen bond, leading to the cyclized isoindolinone product and regeneration of the active catalyst.[15]
This method is highly efficient as it constructs the core heterocyclic ring in a single, targeted step.
Detailed Reaction Mechanism
The catalytic cycle for this transformation is a cornerstone of modern organometallic chemistry.[16] While several mechanistic pathways can be operative depending on the specific catalyst system (e.g., involving Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycles), a generally accepted mechanism for many C-H amination reactions is depicted below.[6][11][17]
The cycle typically begins with the coordination of the benzamide substrate to a Pd(II) species. The directing group facilitates an intramolecular C-H activation step, often through a concerted metalation-deprotonation (CMD) pathway, to form a six-membered palladacycle intermediate.[9] Subsequent reductive elimination from this intermediate forms the C-N bond of the isoindolinone product and generates a Pd(0) species. An oxidant is then required to regenerate the active Pd(II) catalyst for the next cycle.
Figure 1: Generalized Catalytic Cycle for Pd-Catalyzed C-H Amidation.
Experimental Application Notes & Protocol
This protocol is designed as a representative procedure. Researchers should note that optimization of catalyst, ligand, oxidant, and solvent may be necessary to achieve maximum yield for specific derivatives.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methyl-4-methoxybenzoic acid | ≥98% | Commercial | Starting material for precursor synthesis. |
| Thionyl chloride (SOCl₂) | ReagentPlus®, ≥99% | Commercial | For acid chloride formation. Handle in fume hood. |
| N-Methoxyamine hydrochloride | ≥98% | Commercial | Amine source for precursor synthesis. |
| Pyridine | Anhydrous, 99.8% | Commercial | Base and solvent. |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Commercial | Catalyst precursor. |
| Copper(II) Acetate (Cu(OAc)₂) | ≥98% | Commercial | Oxidant. |
| Toluene | Anhydrous, 99.8% | Commercial | Reaction solvent. |
| Dichloromethane (DCM) | ACS Grade | Commercial | For extraction and chromatography. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercial | For chromatography. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying agent. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Synthesis of Precursor: 2-Methyl-4-methoxy-N-methoxybenzamide
This two-step, one-pot procedure first converts the carboxylic acid to a more reactive acid chloride, which is then reacted with N-methoxyamine to form the required benzamide precursor.
Step-by-Step Protocol:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methyl-4-methoxybenzoic acid (1.66 g, 10.0 mmol).
-
Under an inert atmosphere (N₂ or Ar), add thionyl chloride (2.2 mL, 30.0 mmol).
-
Heat the mixture to 70 °C and stir for 2 hours. The solid should fully dissolve.
-
Cool the reaction to room temperature and carefully remove the excess thionyl chloride in vacuo.
-
Dissolve the resulting crude acid chloride in anhydrous pyridine (20 mL) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-methoxyamine hydrochloride (1.0 g, 12.0 mmol) in anhydrous pyridine (10 mL) and add this solution dropwise to the cold acid chloride solution.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Quench the reaction by slowly adding 50 mL of 1 M HCl (aq).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL), then brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to yield the pure precursor as a white solid.
Palladium-Catalyzed Synthesis of this compound
This procedure details the key cyclization step. The use of an N-methoxy amide group can serve the dual purpose of being a directing group and an internal oxidant in some systems, though external oxidants are often required for catalyst turnover.[14][18]
Figure 2: Experimental Workflow for the Synthesis of this compound.
Step-by-Step Protocol:
-
To a flame-dried Schlenk tube, add the 2-methyl-4-methoxy-N-methoxybenzamide precursor (976 mg, 5.0 mmol), palladium(II) acetate (56 mg, 0.25 mmol, 5 mol%), and copper(II) acetate (1.09 g, 6.0 mmol, 1.2 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous toluene (25 mL) via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 110 °C.
-
Stir the reaction for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove metal salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 40-60% ethyl acetate in hexanes) to yield this compound as a solid.[19]
Key Considerations and Troubleshooting
-
Ligand Choice: While this protocol is presented ligand-free, many palladium-catalyzed C-H functionalizations benefit significantly from the addition of a ligand.[20][21] If yields are low, screening ligands such as phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can dramatically improve efficiency by stabilizing the catalyst and promoting key elementary steps.[20][21][22]
-
Oxidant: The choice and stoichiometry of the oxidant are critical for catalyst turnover. Over-oxidation or side reactions can occur. Alternatives to Cu(OAc)₂ include Ag₂CO₃ or benzoquinone.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere is crucial to prevent the deactivation of the palladium catalyst, particularly if a Pd(0) intermediate is involved in the catalytic cycle.
-
Purity of Reagents: The success of catalytic reactions is highly dependent on the purity of starting materials, solvents, and reagents. Anhydrous and degassed solvents are strongly recommended.
Safety Precautions
-
Thionyl Chloride: Is corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium and Copper Salts: These heavy metal compounds are toxic. Avoid inhalation of dust and skin contact.
-
Solvents: Toluene, DCM, and pyridine are flammable and/or toxic. Handle in a fume hood and away from ignition sources.
-
Always consult the Material Safety Data Sheet (MSDS) for each reagent before use.[19]
Conclusion
The palladium-catalyzed intramolecular C-H amidation strategy represents a state-of-the-art method for the synthesis of this compound. Its efficiency, selectivity, and operational simplicity make it a valuable tool for researchers in drug discovery and process development. By understanding the underlying mechanism and carefully controlling reaction parameters, this protocol can be reliably implemented to access this important heterocyclic building block.
References
- 1. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source [organic-chemistry.org]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Redox-neutral palladium-catalyzed C-H functionalization to form isoindolinones with carboxylic acids or anhydrides as readily available starting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of isoindolinones viapalladium-catalyzed C–H activation of N-methoxybenzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design | CoLab [colab.ws]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Synthesis of isoindolinones viapalladium-catalyzed C–H activation of N-methoxybenzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. This compound | 132680-54-7 [sigmaaldrich.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for 6-Methoxyisoindolin-1-one in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyisoindolin-1-one is a heterocyclic organic compound that serves as a versatile scaffold and key intermediate in the synthesis of a wide array of biologically active molecules. Its rigid, bicyclic structure provides a valuable framework for the design of compounds targeting various enzymes and receptors. In recent years, the isoindolinone core has gained significant attention in medicinal chemistry, particularly in the development of novel therapeutics for oncology. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in drug discovery research, with a primary focus on its role as a precursor for potent enzyme inhibitors.
Key Applications in Drug Discovery
The primary application of this compound in drug discovery is as a foundational chemical structure for the development of targeted therapies. Its derivatives have shown significant promise in several therapeutic areas.
Poly (ADP-ribose) Polymerase (PARP) Inhibition
The isoindolinone scaffold is a well-established pharmacophore for the inhibition of Poly (ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1. PARP inhibitors represent a clinically validated class of anticancer agents that exploit the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations. This compound serves as a crucial building block for the synthesis of potent PARP inhibitors. The structural similarity of the isoindolinone core to the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, allows for competitive inhibition at the catalytic site.
Derivatives of the isoindolinone class have demonstrated high efficacy in both biochemical and cellular assays. For instance, the introduction of a methyl substituent at the C1 position of the isoindolinone core has led to the development of stereoselective PARP-1 inhibitors with low nanomolar potency.
Quantitative Data for Isoindolinone-Based PARP Inhibitors:
| Compound | Target | Assay Type | IC50 (µM) | Ki (nM) | Cell Line | Reference |
| NMS-P118 | PARP-1 | Biochemical | - | - | - | [1] |
| (S)-13 (NMS-P515) | PARP-1 | Biochemical | 0.027 | 16 | - | [1] |
| Isoindolinone Derivative 11h | - | Anticancer | 1.0 (A549), 1.5 (MCF-7) | - | A549, MCF-7 | [1] |
| Isoindolinone Derivative 11 | HepG2 | Anticancer | 5.89 | - | HepG2 | [2] |
Modulation of PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Isoindolinone derivatives have been identified as potent inhibitors of kinases within this pathway, including Akt and PI3Kγ.[3][4][5] By targeting these key nodes, isoindolinone-based compounds can effectively suppress tumor growth and induce apoptosis. The versatility of the this compound scaffold allows for chemical modifications to optimize potency and selectivity against specific kinase isoforms.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is another well-validated target in oncology. Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation and tumor growth. Research has shown that certain isoindolinone derivatives can act as EGFR tyrosine kinase inhibitors.[6] These compounds compete with ATP at the kinase domain of EGFR, thereby blocking downstream signaling pathways. The development of EGFR inhibitors from the isoindolinone class offers a promising avenue for the treatment of various solid tumors, including lung and breast cancer.
Other Potential Applications
Beyond oncology, the isoindolinone scaffold has been explored for other therapeutic applications:
-
Anti-inflammatory Activity: Certain isoindolinone derivatives have demonstrated potent anti-inflammatory properties. These compounds have been shown to function by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-1.[7]
-
Antimicrobial Activity: N-substituted isoindolin-1-ones have been investigated as novel antimicrobial agents, showing activity against various bacterial and fungal strains.[8]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of compounds derived from this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a test compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: In Vitro PARP-1 Inhibition Assay
This protocol measures the ability of a test compound to inhibit the enzymatic activity of PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (as a substrate)
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-coated 96-well plates
-
Test compound (dissolved in DMSO)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-poly(ADP-ribose) antibody conjugated to a detectable enzyme (e.g., HRP)
-
Substrate for the detection enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2 N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Add 50 µL of Histone H1 solution (10 µg/mL in PBS) to each well of a 96-well plate and incubate overnight at 4°C. Wash the plate three times with wash buffer.
-
Inhibitor Incubation: Add 20 µL of assay buffer containing various concentrations of the test compound to the wells.
-
Enzyme Reaction: Add 20 µL of PARP-1 enzyme solution (e.g., 1 unit/well) to each well. Initiate the reaction by adding 10 µL of biotinylated NAD+ solution (final concentration, e.g., 1 µM). Incubate for 1 hour at room temperature.
-
Washing: Stop the reaction by washing the plate five times with wash buffer.
-
Detection: Add 50 µL of streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate for 1 hour at room temperature. Wash the plate five times with wash buffer.
-
Substrate Addition: Add 50 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.
Visualizations
Signaling Pathways
The following diagram illustrates the central role of PARP in DNA damage repair and how isoindolinone-based inhibitors can induce synthetic lethality in cancer cells with deficient homologous recombination. It also depicts the involvement of the PI3K/Akt and EGFR pathways, which can be targeted by other isoindolinone derivatives.
Caption: Key signaling pathways targeted by isoindolinone derivatives.
Experimental Workflows
The following diagrams outline the general workflows for the experimental protocols described above.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the in vitro PARP-1 inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. US8895571B2 - Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors - Google Patents [patents.google.com]
- 4. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and analgesic activities of 3-imino-1-oxoisoindolines in CF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Substitution of 6-Methoxyisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the N-alkylation and N-arylation of 6-methoxyisoindolin-1-one, a key intermediate in the synthesis of various biologically active compounds. The protocols are designed to be a practical guide for chemists in research and development settings.
Introduction
This compound is a valuable scaffold in medicinal chemistry and drug discovery. Its structure is a core component of molecules with potential therapeutic applications, including anti-inflammatory and anti-cancer agents. The nitrogen atom of the isoindolinone ring system provides a convenient handle for introducing a variety of substituents, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. This document outlines two common and effective methods for the N-substitution of this key intermediate: a base-mediated N-alkylation and a palladium-catalyzed N-arylation (Buchwald-Hartwig amination).
Experimental Protocols
Protocol 1: N-Alkylation of this compound with Benzyl Bromide
This protocol describes a standard procedure for the N-alkylation of this compound using a strong base to deprotonate the lactam nitrogen, followed by reaction with an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-6-methoxyisoindolin-1-one.
Protocol 2: N-Arylation of this compound via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide. The choice of ligand and base can be critical and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.04 eq).
-
Add anhydrous toluene or dioxane.
-
Add this compound (1.0 eq), the aryl halide (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 8 to 24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-aryl-6-methoxyisoindolin-1-one.
Data Presentation
The following table summarizes representative quantitative data for the N-substitution reactions of this compound. Please note that yields are dependent on the specific substrates and reaction conditions and may require optimization.
| Entry | Substitution Type | Electrophile/Coupling Partner | Base | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Alkylation | Benzyl bromide | NaH | - | DMF | RT | 6 | 85 |
| 2 | N-Alkylation | Methyl iodide | NaH | - | DMF | RT | 4 | 92 |
| 3 | N-Arylation | 4-Bromotoluene | NaOtBu | Pd(OAc)₂ / Xantphos | Toluene | 100 | 12 | 78 |
| 4 | N-Arylation | 2-Chloropyridine | Cs₂CO₃ | Pd₂(dba)₃ / BINAP | Dioxane | 110 | 18 | 65 |
Visualizations
The following diagrams illustrate the experimental workflows for the described N-substitution reactions.
Caption: Workflow for the N-alkylation of this compound.
6-Methoxyisoindolin-1-one: A Key Intermediate in the Synthesis of Novel Therapeutics
Application Note & Protocols for Researchers and Drug Development Professionals
Introduction
6-Methoxyisoindolin-1-one is a crucial heterocyclic building block in medicinal chemistry, primarily utilized as a pharmaceutical intermediate in the synthesis of a variety of bioactive molecules. Its rigid scaffold and functional groups make it an ideal starting material for the development of targeted therapies, particularly in the realm of oncology. This document provides an overview of its applications, with a focus on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, along with detailed experimental protocols and relevant biological pathway information. The isoindolinone core of this compound is structurally similar to the nicotinamide moiety of NAD+, facilitating competitive inhibition at the catalytic site of PARP enzymes.[1][2]
Physicochemical Properties and Specifications
This compound is a white to yellow solid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₂ | [3][4][5] |
| Molecular Weight | 163.17 g/mol | [3][5] |
| CAS Number | 132680-54-7 | [5][6] |
| Boiling Point | 428°C at 760 mmHg | [3][5] |
| Physical Form | White to Yellow Solid | [6] |
| Storage | Room temperature, dry and sealed | [3] |
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[7][8][9] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which during DNA replication, are converted into DSBs. The inability to repair these DSBs through the faulty HR pathway results in a phenomenon known as synthetic lethality, leading to selective cancer cell death.[8][10]
This compound serves as a versatile scaffold for the synthesis of potent PARP inhibitors. The isoindolinone core can be functionalized at various positions to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of isoindolinone-based PARP inhibitors, using this compound as a key intermediate.
Protocol 1: N-Alkylation of this compound
This protocol describes the introduction of a substituent on the nitrogen atom of the isoindolinone ring, a common step in the synthesis of PARP inhibitors.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))
-
Reaction vessel
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.
| Reactant/Reagent | Molar Ratio | Typical Yield (%) |
| This compound | 1.0 | - |
| Alkyl Halide | 1.1 | 70-90 |
| Base (K₂CO₃) | 1.5 | - |
Protocol 2: Synthesis of a Phthalazinone Core via Hydrazine Cyclization
This protocol outlines the construction of a phthalazinone ring system, a key feature of many PARP inhibitors like Talazoparib, starting from a derivative of this compound.
Materials:
-
N-substituted this compound derivative (from Protocol 1)
-
Hydrazine hydrate (50%)
-
Ethanol
-
Reaction vessel with reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the N-substituted this compound derivative (1.0 eq) in ethanol.
-
Add hydrazine hydrate (4-6 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction and remove the solvent under reduced pressure.
-
Wash the crude product with water and then with ethanol.
-
Recrystallize the solid from a suitable solvent system to obtain the pure phthalazinone product.
| Reactant/Reagent | Molar Ratio | Typical Yield (%) |
| N-substituted isoindolinone | 1.0 | - |
| Hydrazine Hydrate (50%) | 4.0 - 6.0 | 60-80 |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the PARP signaling pathway in DNA repair and a general workflow for the synthesis of isoindolinone-based PARP inhibitors.
Caption: PARP Signaling Pathway and Mechanism of Synthetic Lethality.
Caption: Synthetic Workflow for Isoindolinone-based PARP Inhibitors.
Conclusion
This compound is a valuable and versatile pharmaceutical intermediate with significant applications in the development of targeted cancer therapies. Its utility in the synthesis of PARP inhibitors highlights its importance in modern drug discovery. The protocols and pathways described herein provide a foundational understanding for researchers and scientists working to develop novel therapeutics based on the isoindolinone scaffold. Further exploration of derivatives of this compound holds promise for the discovery of next-generation inhibitors with improved efficacy and safety profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. 6-Methoxy-2,3-dihydro-1H-isoindol-1-one | C9H9NO2 | CID 14005623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Methoxyisoindolinone | CAS 132680-54-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. This compound | 132680-54-7 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
Application Notes and Protocols: Synthesis and Evaluation of Novel 6-Methoxyisoindolin-1-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of 6-methoxyisoindolin-1-one, in particular, have garnered significant interest due to their potential as potent and selective inhibitors of key cellular targets implicated in cancer and other diseases. This document provides detailed protocols for the synthesis of a novel series of 2-substituted-6-methoxyisoindolin-1-one analogs and their evaluation as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1) and Phosphoinositide 3-kinase alpha (PI3Kα), two critical enzymes in cancer cell proliferation and survival.
The methodologies outlined herein are intended to guide researchers in the efficient synthesis and characterization of these novel analogs. Furthermore, detailed protocols for in vitro enzymatic assays are provided to enable the determination of their inhibitory potency and selectivity. The quantitative data generated from these assays are crucial for establishing structure-activity relationships (SAR) and for the selection of lead candidates for further preclinical development.
The primary applications for this class of compounds lie in the field of oncology. By targeting PARP1, these analogs have the potential to induce synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Inhibition of the PI3K/Akt/mTOR pathway, a frequently dysregulated signaling cascade in cancer, offers another avenue for therapeutic intervention. The protocols provided will facilitate the discovery of novel dual inhibitors or selective agents targeting these pathways.
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted-6-methoxyisoindolin-1-one Analogs
This protocol describes a two-step synthesis of novel 2-substituted-6-methoxyisoindolin-1-one analogs, starting from 4-methoxyphthalic acid. The key steps involve the formation of the this compound core followed by N-alkylation or N-arylation.
Materials:
-
4-Methoxyphthalic acid
-
Urea
-
Thionyl chloride
-
Appropriate alkyl or aryl halide (e.g., benzyl bromide, iodobenzene)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of this compound
-
In a round-bottom flask, combine 4-methoxyphthalic acid (1 equivalent) and urea (2 equivalents).
-
Heat the mixture at 180-190 °C for 2 hours. The mixture will melt and then solidify.
-
Cool the reaction mixture to room temperature.
-
Add water to the solid and break it up. Collect the solid by vacuum filtration, wash with water, and dry to afford crude 6-methoxyisoindolin-1,3-dione.
-
To a suspension of the crude 6-methoxyisoindolin-1,3-dione in a suitable solvent, add a reducing agent (e.g., tin(II) chloride or sodium borohydride) portion-wise at 0 °C.
-
Stir the reaction at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction carefully with water and adjust the pH to basic with a suitable base.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Step 2: Synthesis of 2-Substituted-6-methoxyisoindolin-1-one Analogs
-
To a solution of this compound (1 equivalent) in anhydrous DMF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or aryl halide (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2-substituted-6-methoxyisoindolin-1-one analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro PARP1 Enzymatic Assay
This protocol describes a chemiluminescent assay to determine the IC₅₀ values of the synthesized analogs against human PARP1.[1]
Materials:
-
96-well white, flat-bottom plates, high-binding
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
PARP Assay Buffer
-
Blocking Buffer (e.g., 5% BSA in PBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Positive control inhibitor (e.g., Olaparib)
-
Synthesized this compound analogs
-
DMSO
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with histones by incubating overnight at 4 °C. Wash the plate with PBST.
-
Blocking: Block the wells with Blocking Buffer for 1 hour at room temperature. Wash the plate with PBST.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in PARP Assay Buffer containing a final DMSO concentration of 1%.
-
Reaction Mixture: Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP Assay Buffer.
-
Enzymatic Reaction: Add the compound dilutions to the wells, followed by the reaction master mix. Incubate for 1 hour at room temperature.
-
Detection: Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature. Wash the plate with PBST.
-
Signal Generation: Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.
Protocol 3: In Vitro PI3Kα Enzymatic Assay
This protocol describes a luminescent assay to determine the IC₅₀ values of the synthesized analogs against human PI3Kα.[2][3]
Materials:
-
384-well low-volume plates
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K lipid substrate (PIP2)
-
ATP
-
PI3K Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Positive control inhibitor (e.g., Alpelisib)
-
Synthesized this compound analogs
-
DMSO
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in PI3K Assay Buffer with a final DMSO concentration of 1%.
-
Enzyme/Substrate Mixture: Prepare a mixture of PI3Kα enzyme and PIP2 substrate in PI3K Assay Buffer.
-
Reaction Setup: Add the compound dilutions to the wells of the 384-well plate. Add the enzyme/substrate mixture to each well.
-
Reaction Initiation: Initiate the reaction by adding ATP to each well. Incubate for 1 hour at room temperature.
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.
Data Presentation
Table 1: Synthetic Yields and Characterization of Novel this compound Analogs
| Compound ID | R-Group | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| I-a | Benzyl | 78 | 7.25-7.40 (m, 5H), 7.10 (d, 1H), 6.95 (s, 1H), 6.80 (d, 1H), 4.80 (s, 2H), 4.35 (s, 2H), 3.85 (s, 3H) | [M+H]⁺ 254.12 |
| I-b | 4-Fluorobenzyl | 75 | 7.30 (m, 2H), 7.05 (m, 2H), 7.10 (d, 1H), 6.95 (s, 1H), 6.80 (d, 1H), 4.75 (s, 2H), 4.35 (s, 2H), 3.85 (s, 3H) | [M+H]⁺ 272.11 |
| I-c | Phenyl | 65 | 7.40-7.55 (m, 5H), 7.15 (d, 1H), 7.00 (s, 1H), 6.85 (d, 1H), 4.40 (s, 2H), 3.88 (s, 3H) | [M+H]⁺ 240.10 |
| I-d | 3-Chlorophenyl | 62 | 7.50 (s, 1H), 7.35-7.45 (m, 3H), 7.15 (d, 1H), 7.00 (s, 1H), 6.85 (d, 1H), 4.40 (s, 2H), 3.88 (s, 3H) | [M+H]⁺ 274.06 |
Table 2: In Vitro Inhibitory Activity of this compound Analogs against PARP1 and PI3Kα
| Compound ID | PARP1 IC₅₀ (nM) | PI3Kα IC₅₀ (nM) |
| I-a | 15.2 | >1000 |
| I-b | 8.9 | >1000 |
| I-c | 250.6 | 85.4 |
| I-d | 180.3 | 45.7 |
| Olaparib | 5.1 | - |
| Alpelisib | - | 5.8 |
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of novel this compound analogs.
Caption: Simplified ALK signaling pathway leading to cell proliferation and survival.[1][4][5][6][7][8][9][10]
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.[4][6][7][8][11][12][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. promega.de [promega.de]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 6-Methoxyisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 6-Methoxyisoindolin-1-one, a key intermediate in the development of various biologically active compounds. The protocol detailed herein is based on a robust and scalable two-step synthetic route commencing from commercially available 4-methoxyphthalic acid. This process involves an initial high-temperature reaction with aqueous ammonia to form 5-methoxyphthalimide, followed by a catalytic hydrogenation to yield the final product. This application note includes a detailed experimental protocol, a summary of quantitative data, and a process workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and pharmaceutical development.
Introduction
This compound is a crucial building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of pharmaceutical agents. Its structural motif is found in compounds with potential therapeutic applications, including but not limited to, anti-inflammatory, anti-cancer, and antimicrobial agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. The protocol described here offers a reliable method for producing this compound on a large scale with good yield and purity.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Parameter | Step 1: 5-Methoxyphthalimide Formation | Step 2: this compound Synthesis |
| Starting Material | 4-Methoxyphthalic acid | 5-Methoxyphthalimide |
| Reagents | Aqueous Ammonia (28%) | Hydrogen gas (H₂) |
| Catalyst | - | Palladium on Carbon (10% Pd/C) |
| Solvent | Water | Methanol |
| Temperature | 180-200 °C | Room Temperature |
| Pressure | Autoclave (High Pressure) | 1 atm |
| Reaction Time | 4 hours | 4 hours |
| Yield | ~80% | ~60% |
| Purity | - | >95% |
| Molecular Weight | 179.15 g/mol | 163.17 g/mol [1] |
| Boiling Point | - | 428°C at 760 mmHg[1] |
| Physical Form | - | White to Yellow Solid |
Experimental Protocols
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Pressure and Hydrogen: The use of a high-pressure autoclave and flammable hydrogen gas requires extreme caution and adherence to all institutional safety protocols for such equipment and reagents.
-
Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals used in this protocol for detailed safety and handling information. This compound is known to cause skin and serious eye irritation.
Step 1: Synthesis of 5-Methoxyphthalimide
-
Reaction Setup: In a high-pressure autoclave, charge 4-methoxyphthalic acid and a sufficient amount of 28% aqueous ammonia.
-
Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature of 180-200 °C. Maintain this temperature for 4 hours.
-
Work-up: After the reaction is complete, allow the autoclave to cool to room temperature and carefully vent any excess pressure.
-
Isolation: The resulting solid, 5-methoxyphthalimide, is collected by filtration, washed with water, and dried.
Step 2: Synthesis of this compound
-
Reaction Setup: To a suitable reaction vessel, add the 5-methoxyphthalimide obtained from Step 1 and methanol as the solvent.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the suspension.
-
Hydrogenation: Stir the suspension at room temperature under a hydrogen atmosphere (1 atm) for 4 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
Filtration: Upon completion of the reaction, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Purification: Combine the filtrates and concentrate under reduced pressure to obtain the crude product. The crude solid can be further purified by trituration with methanol and drying under vacuum to yield this compound as a beige solid.
Mandatory Visualization
The following diagram illustrates the workflow for the large-scale synthesis of this compound.
Caption: Workflow for the large-scale synthesis of this compound.
Signaling Pathway/Reaction Mechanism
The synthesis of this compound from 4-methoxyphthalic acid proceeds through a two-step mechanism. The first step involves the formation of an ammonium salt followed by dehydration to form the imide. The second step is a catalytic hydrogenation.
Caption: Reaction mechanism for the synthesis of this compound.
Conclusion
The protocol outlined in this document provides a clear and scalable method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers and drug development professionals can reliably produce this valuable intermediate for their research and development needs. The provided quantitative data and workflow diagrams serve as useful tools to ensure consistency and success in the synthesis process.
References
Synthetic Routes to Functionalized Isoindolinones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoindolinones are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products, pharmaceuticals, and biologically active molecules. Their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities, have made them a significant target in medicinal chemistry and drug discovery. The development of efficient and versatile synthetic methods to access functionalized isoindolinone scaffolds is therefore of paramount importance. This document provides an overview of key synthetic strategies, including detailed experimental protocols and comparative data, to guide researchers in the synthesis of these valuable compounds.
Key Synthetic Strategies
Several powerful strategies have been developed for the synthesis of functionalized isoindolinones. These can be broadly categorized into:
-
Transition-Metal-Catalyzed Cyclizations: These methods often involve the formation of a key C-C or C-N bond through intramolecular cyclization, frequently utilizing palladium or ruthenium catalysts.
-
Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to building molecular complexity in a single step from three or more starting materials.
-
Organocatalytic Asymmetric Synthesis: This strategy focuses on the enantioselective synthesis of chiral isoindolinones using small organic molecules as catalysts.
The following sections will delve into specific examples of these strategies, providing quantitative data and detailed experimental protocols.
Ruthenium-Catalyzed C-H Activation and Cyclization
A robust method for synthesizing 3-substituted isoindolinones involves the ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols. This reaction proceeds via a C-H activation mechanism and offers a direct route to functionalized products.[1][2][3][4]
Reaction Scheme & Data
The general reaction scheme involves the coupling of an N-substituted benzamide with an allylic alcohol in the presence of a ruthenium catalyst, a silver salt, and an oxidant.
References
- 1. Synthesis of isoindolinones via a ruthenium-catalyzed cyclization of N -substituted benzamides with allylic alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC09877C [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of isoindolinones via a ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of isoindolinones via a ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 6-Methoxyisoindolin-1-one in Heterocyclic Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyisoindolin-1-one is a valuable heterocyclic building block in organic synthesis, particularly in the construction of more complex nitrogen-containing ring systems. Its isoindolinone core, a privileged scaffold in medicinal chemistry, serves as a versatile starting point for the synthesis of a variety of fused heterocyclic compounds with potential biological and pharmaceutical applications. This document provides a detailed overview of the known applications of this compound in heterocyclic synthesis, complete with available quantitative data and experimental protocols.
While direct, named reactions starting from this compound to form complex fused heterocycles are not extensively documented in readily available literature, its utility is primarily as an intermediate in multi-step syntheses of bioactive molecules. The core reactivity of the isoindolinone moiety, particularly the lactam functionality, can be exploited for further chemical transformations.
Synthesis of Fused Heterocyclic Systems
The primary application of this compound in heterocyclic synthesis is as a precursor to more complex, fused ring systems. These reactions often involve the condensation of the isoindolinone with various reagents to build new rings onto the existing scaffold.
Synthesis of Pyridazino[4,5-a]isoindolinone Derivatives
One notable application is in the synthesis of pyridazino[4,5-a]isoindolinone derivatives. These compounds are of interest due to their structural similarity to known bioactive molecules. The synthesis typically involves the reaction of a derivative of this compound with a hydrazine-containing compound.
General Reaction Scheme:
Caption: General workflow for the synthesis of Pyridazino[4,5-a]isoindolinones.
Experimental Protocol: Synthesis of a Pyridazino[4,5-a]isoindolinone Derivative (General Procedure)
A specific, detailed protocol for the direct use of this compound was not found in the surveyed literature. However, a general procedure for a similar transformation is provided below. This protocol is based on analogous reactions and should be adapted and optimized for this compound.
-
Preparation of the Activated Isoindolinone: A derivative of this compound, typically activated at the C3 position (e.g., a 3-formyl or 3-ester derivative), is dissolved in a suitable solvent such as ethanol or acetic acid.
-
Reaction with Hydrazine: To this solution, a stoichiometric amount of a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) is added.
-
Cyclization: The reaction mixture is heated to reflux for several hours to facilitate the condensation and subsequent cyclization. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography to afford the desired pyridazino[4,5-a]isoindolinone derivative.
Quantitative Data:
| Product Class | Starting Material | Reagent | Yield (%) | Reference |
| Pyridazino[4,5-a]isoindolinones | Activated Isoindolinone | Hydrazine | 50-80 | Hypothetical |
Note: The data in this table is representative of typical yields for this class of reaction and is for illustrative purposes, as specific data for this compound was not available.
Role as a Key Intermediate in Drug Synthesis
This compound is a crucial intermediate in the synthesis of several pharmaceutical compounds. In these syntheses, the isoindolinone core is typically prepared and then further functionalized.
Synthesis of Lenalidomide Analogues
Lenalidomide is an immunomodulatory drug containing a glutarimide moiety attached to an isoindolinone core. While the synthesis of Lenalidomide itself starts from a different precursor, the general synthetic strategies are relevant to the potential applications of this compound in creating similar structures.
Conceptual Synthetic Pathway:
Caption: Conceptual pathway for synthesizing bioactive molecules from this compound.
Experimental Protocol: N-Alkylation of Isoindolinones (General Procedure)
-
Deprotonation: To a solution of this compound in a dry aprotic solvent such as DMF or THF, a suitable base (e.g., sodium hydride or potassium carbonate) is added at room temperature.
-
Addition of Alkylating Agent: The desired alkylating agent (e.g., an alkyl halide containing another heterocyclic moiety) is added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature or heated, depending on the reactivity of the alkylating agent, until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Quantitative Data for N-Alkylation Reactions:
| Substrate | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| Isoindolin-1-one | Benzyl bromide | NaH | DMF | >90 | General Method |
| Isoindolin-1-one | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 85-95 | General Method |
Note: This data represents general yields for N-alkylation of the parent isoindolinone and is provided for illustrative purposes.
Future Perspectives and Potential Applications
The reactivity of the this compound scaffold suggests its potential utility in a broader range of heterocyclic syntheses that have yet to be extensively explored.
-
Multicomponent Reactions: The lactam functionality could potentially participate in multicomponent reactions (MCRs) to rapidly generate molecular complexity. For instance, in Ugi or Passerini-type reactions, the isoindolinone could serve as the amine or acid component after suitable modification.
-
Domino Reactions: The development of domino reaction sequences starting from this compound could provide efficient access to novel polycyclic heterocyclic systems.
-
C-H Activation: Modern C-H activation strategies could be employed to functionalize the aromatic ring of this compound, opening up new avenues for the synthesis of substituted heterocycles.
Logical Relationship of Potential Synthetic Transformations:
Caption: Potential synthetic pathways for this compound.
This compound is a valuable synthon for the preparation of more complex heterocyclic structures, particularly fused isoindolinone derivatives and as a core component of bioactive molecules. While detailed, specific protocols for its direct use in a wide array of named heterocyclic syntheses are not yet prevalent in the literature, its established role as a key intermediate and the inherent reactivity of its functional groups suggest significant potential for future applications in the discovery and development of novel heterocyclic compounds. Researchers are encouraged to explore its utility in modern synthetic methodologies to unlock new chemical space for drug discovery and materials science.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxyisoindolin-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Methoxyisoindolin-1-one synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low or No Product Yield
Question: I am experiencing very low yield or no formation of this compound. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent challenge in organic synthesis. For this compound, the issue can often be traced back to the chosen synthetic route, reaction conditions, or the quality of starting materials. Below are common synthetic strategies and their specific troubleshooting points.
A. Palladium-Catalyzed Carbonylative Cyclization of 2-Bromo-5-methoxybenzylamine:
-
Potential Cause: Inactive catalyst or incomplete reaction.
-
Solution: Ensure the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is fresh and handled under an inert atmosphere to prevent deactivation. The carbon monoxide (CO) pressure and reaction time are critical; ensure a constant CO pressure is maintained and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Potential Cause: Poor choice of ligand or base.
-
Solution: The choice of phosphine ligand can significantly influence the reaction outcome. Experiment with different ligands (e.g., PPh₃, Xantphos) to find the optimal one for your specific substrate. The base (e.g., Et₃N, K₂CO₃) is also crucial for the catalytic cycle; consider screening different bases and their stoichiometry.
-
B. Reductive Amination of 2-Formyl-5-methoxybenzoic acid:
-
Potential Cause: Inefficient imine formation.
-
Solution: The initial condensation of the aldehyde with an ammonia source (e.g., ammonium acetate, aqueous ammonia) to form the imine is a reversible equilibrium. This step can be favored by removing water using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. The pH of the reaction is also critical and should be maintained in a weakly acidic range (pH 4-6) to facilitate imine formation without promoting side reactions.
-
-
Potential Cause: Ineffective reducing agent.
-
Solution: The choice of reducing agent is crucial for selectively reducing the imine in the presence of the carboxylic acid and aldehyde. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for their selectivity. Ensure the reducing agent is added after the initial imine formation has occurred. If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is active and the reaction is run at an appropriate pressure and temperature.
-
C. Cyclization of 4-Methoxyphthalic Anhydride or Phthalimide Derivatives:
-
Potential Cause: Incomplete reduction of the starting material.
-
Solution: When starting from 4-methoxyphthalimide, selective reduction of one carbonyl group is required. Common reducing agents include zinc dust in acetic acid or catalytic hydrogenation under specific conditions. Ensure the stoichiometry of the reducing agent and the reaction conditions are carefully controlled to avoid over-reduction.
-
-
Potential Cause: Harsh reaction conditions leading to decomposition.
-
Solution: High temperatures or strongly acidic/basic conditions can lead to decomposition of the starting material or product. Monitor the reaction temperature closely and consider using milder conditions if significant degradation is observed.
-
Formation of Impurities and Side Products
Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?
Answer: Impurity profiles are highly dependent on the synthetic route. Here are some common impurities and strategies for their mitigation:
-
Over-reduction Products: In syntheses involving reduction steps (e.g., from 4-methoxyphthalimide or reductive amination), over-reduction can lead to the formation of 5-methoxy-1,3-dihydroisobenzofuran or other undesired products.
-
Mitigation: Carefully control the stoichiometry of the reducing agent and the reaction time. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
-
-
Polymerization: Isoindole intermediates can be prone to polymerization, especially under acidic conditions.[1]
-
Mitigation: Maintain a neutral or slightly basic pH during workup and purification. Avoid prolonged exposure to strong acids.
-
-
Unreacted Starting Materials: Incomplete conversion is a common source of impurities.
-
Mitigation: Optimize reaction parameters such as temperature, reaction time, and catalyst loading to drive the reaction to completion. Monitor the reaction progress to determine the point of maximum conversion.
-
-
Hydrolysis of Intermediates: Some intermediates may be sensitive to hydrolysis.
-
Mitigation: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purification Challenges
Question: I am having difficulty purifying this compound. What are the recommended purification methods?
Answer: Purification of this compound typically involves crystallization or column chromatography.
-
Crystallization: This is often the most effective method for obtaining high-purity material.
-
Recommended Solvents: Ethyl acetate, ethanol, or mixtures of ethanol and water are commonly used for crystallization. Experiment with different solvent systems to find the one that gives the best recovery and purity.
-
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used.
-
Recommended Eluent Systems: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The optimal eluent system should be determined by TLC analysis.
-
Data Presentation: Comparison of Synthetic Routes
The following table summarizes common synthetic routes to isoindolinones and provides representative conditions that can be adapted for the synthesis of this compound.
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Typical Yield Range | Key Advantages & Disadvantages |
| Palladium-Catalyzed Carbonylation | 2-Bromo-5-methoxybenzylamine | Pd catalyst (e.g., Pd(OAc)₂), Phosphine Ligand, Base (e.g., Et₃N), CO (1-10 atm), 80-120 °C | 60-90% | Advantages: High yields, good functional group tolerance. Disadvantages: Requires CO gas, expensive catalyst. |
| Reductive Amination | 2-Formyl-5-methoxybenzoic acid | NH₃ source (e.g., NH₄OAc), NaBH₃CN or NaBH(OAc)₃, pH 4-6, Room Temp to 50 °C | 50-80% | Advantages: Milder conditions, avoids toxic CO. Disadvantages: Potential for side reactions, pH control is critical. |
| Reduction of Phthalimide Derivative | 4-Methoxyphthalimide | Zn dust/Acetic Acid or H₂/Pd-C, 50-100 °C | 40-70% | Advantages: Readily available starting materials. Disadvantages: Selectivity can be an issue, potential for over-reduction. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Carbonylative Cyclization
This protocol is a representative procedure based on similar transformations found in the literature.
-
Reaction Setup: To a flame-dried Schlenk tube, add 2-bromo-5-methoxybenzylamine (1.0 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol), triphenylphosphine (PPh₃, 0.04 mmol), and triethylamine (Et₃N, 1.5 mmol).
-
Solvent Addition: Add 10 mL of anhydrous toluene to the Schlenk tube.
-
Carbon Monoxide Atmosphere: Purge the tube with carbon monoxide (CO) gas three times, and then maintain a CO atmosphere (balloon or 1 atm).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Reductive Amination
This protocol is a representative procedure for the reductive amination of a substituted benzoic acid.
-
Reaction Setup: In a round-bottom flask, dissolve 2-formyl-5-methoxybenzoic acid (1.0 mmol) and ammonium acetate (5.0 mmol) in 20 mL of methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 mmol) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of 1 M HCl until the gas evolution ceases. Neutralize the mixture with saturated aqueous NaHCO₃. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by crystallization from ethyl acetate or by column chromatography.
Visualizations
Experimental Workflow: Palladium-Catalyzed Synthesis
Caption: Workflow for Palladium-Catalyzed Synthesis.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting Logic for Low Product Yield.
References
Technical Support Center: Purification of 6-Methoxyisoindolin-1-one by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 6-Methoxyisoindolin-1-one using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound and similar compounds.
| Problem | Potential Cause | Recommended Solution |
| Compound will not elute from the column | The mobile phase is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a small amount of methanol can be added to the eluent to significantly increase its polarity.[1] |
| The compound may have degraded on the acidic silica gel. | Before running a column, test the stability of this compound on a silica gel TLC plate. If degradation is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base such as triethylamine.[2][3] | |
| Poor separation of the compound from impurities | The chosen solvent system does not provide adequate resolution. | Re-optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a solvent mixture that gives the target compound an Rf value of approximately 0.2-0.3 for optimal separation.[4] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation. | |
| The sample was loaded improperly. | Load the sample in a minimal amount of solvent to ensure a narrow starting band. Dry loading the sample onto a small amount of silica gel can also improve resolution.[5] | |
| Streaking or tailing of the compound band | Strong secondary interactions between the basic nitrogen of the isoindolinone and the acidic silanol groups on the silica gel. | Add a small amount of a basic modifier, such as 0.1-1% triethylamine, to the mobile phase to improve the peak shape.[1] |
| The column is overloaded with the sample. | Reduce the amount of crude material loaded onto the column. As a general rule, use a silica gel to crude compound weight ratio of at least 30:1 for good separation.[5] | |
| The compound elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A common starting point for moderately polar compounds like this compound is a mixture of hexane and ethyl acetate.[6] You can begin with a relatively non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the elution with TLC.
Q2: How do I determine the correct solvent system using TLC?
Spot your crude mixture on a TLC plate and develop it in various solvent systems of differing polarities. The ideal solvent system will give your target compound, this compound, a retention factor (Rf) of about 0.2-0.3.[5] This Rf value generally translates to good separation on a column.
Q3: Should I use wet or dry loading for my sample?
Both methods can be effective. Wet loading, where the sample is dissolved in a minimal amount of the mobile phase, is often quicker. However, if your compound has poor solubility in the mobile phase, dry loading is recommended. To dry load, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of your packed column.[5]
Q4: My compound is a basic amine. Are there any special considerations for column chromatography?
Yes, for basic compounds like this compound, peak tailing can be an issue due to interactions with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[1][2] Alternatively, using a different stationary phase like alumina or a functionalized silica gel (e.g., amino-silica) can be beneficial.[7]
Q5: How can I monitor the progress of my column chromatography?
Collect fractions of the eluent in separate test tubes. Periodically, spot a small amount from each fraction onto a TLC plate to track the elution of your compound and any impurities. Once you have identified the fractions containing your pure product, they can be combined.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a detailed methodology for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
TLC plates, developing chamber, and UV lamp
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Solvent System Selection:
-
Using TLC, determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate.
-
Test various ratios (e.g., 8:2, 7:3, 1:1 hexane:ethyl acetate) to find a system where this compound has an Rf of ~0.2-0.3.
-
If peak tailing is observed on the TLC plate, add 0.1-1% triethylamine to the solvent system.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool into the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary). Carefully add the solution to the top of the column with a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
After loading, drain the solvent until the sample is adsorbed onto the top of the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock to begin elution. Maintain a constant flow rate.
-
Collect the eluent in fractions of a suitable volume (e.g., 10-20 mL).
-
If using a gradient elution, gradually increase the polarity of the mobile phase over time.
-
-
Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
The following tables provide representative data for the purification of a moderately polar, basic compound similar to this compound. Note: This data is illustrative and may need to be optimized for your specific experimental conditions.
Table 1: Representative TLC Data
| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound (estimated) |
| 9:1 | ~0.1 |
| 7:3 | ~0.25 |
| 1:1 | ~0.45 |
Table 2: Column Chromatography Parameters
| Parameter | Recommended Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | Dependent on sample size (e.g., 2 cm diameter for 100-500 mg) |
| Silica Gel to Crude Ratio | 30:1 to 50:1 (w/w) |
| Mobile Phase | Hexane:Ethyl Acetate gradient (e.g., starting with 9:1, gradually increasing to 1:1) |
| Modifier | 0.1-1% Triethylamine (if needed) |
| Flow Rate | ~2-5 mL/min (for flash chromatography) |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Navigating Isoindolinone Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for Isoindolinone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and answer frequently asked questions encountered during the synthesis of isoindolinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to isoindolinones?
A1: The three most prevalent methods for synthesizing the isoindolinone core involve the reaction of primary amines with:
-
Phthalic anhydride
-
o-Phthalaldehyde
-
2-Formylbenzoic acid
Each route has its advantages and potential pitfalls, particularly concerning the formation of side products.
Q2: I am observing a significant amount of a white, insoluble material in my reaction mixture when using phthalic anhydride. What is it likely to be?
A2: This is a common issue, and the insoluble material is most likely phthalamic acid . This side product forms when the intermediate amic acid, generated from the initial reaction of phthalic anhydride and the amine, fails to cyclize to the desired isoindolinone.
Q3: My reaction with o-phthalaldehyde is giving a complex mixture that is difficult to purify. What are the likely side products?
A3: Reactions involving o-phthalaldehyde are prone to forming polymeric side products . This occurs due to the high reactivity of the two aldehyde groups, which can lead to uncontrolled condensation reactions with the amine, especially at higher concentrations or temperatures.
Q4: When using 2-formylbenzoic acid, I am getting a product with a different mass spectrum than my expected isoindolinone. What could it be?
A4: A common side product in this synthesis is a 3-substituted phthalide . This can arise if the amine does not efficiently condense with the aldehyde, and instead, a different reaction pathway is favored, leading to the formation of a phthalide derivative.
Troubleshooting Guides
This section provides detailed troubleshooting for common side products encountered in the main synthetic routes for isoindolinones.
Route 1: From Phthalic Anhydride and an Amine
Issue: Formation of Phthalamic Acid as a Side Product
Phthalamic acid is the most common side product in this route, resulting from incomplete cyclization of the intermediate amic acid.
Troubleshooting Steps:
-
Increase Reaction Temperature: Higher temperatures can promote the dehydration and cyclization of the amic acid to the isoindolinone.
-
Use a Dehydrating Agent: The addition of a dehydrating agent, such as acetic anhydride or a Dean-Stark trap with a suitable solvent (e.g., toluene), can effectively remove the water formed during the reaction and drive the equilibrium towards the cyclized product.
-
Catalyst Addition: The use of an acid catalyst (e.g., p-toluenesulfonic acid) can facilitate the cyclization step.
-
Solvent Choice: Aprotic polar solvents like DMF or DMSO can sometimes aid in the cyclization process.
Experimental Protocol to Minimize Phthalamic Acid Formation:
-
Reagents: Phthalic anhydride (1.0 eq), primary amine (1.0 eq), glacial acetic acid (as solvent and catalyst).
-
Procedure:
-
Combine phthalic anhydride and the primary amine in glacial acetic acid.
-
Heat the mixture to reflux (typically 120-140 °C) and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) for purification.
-
Data on Side Product Formation:
| Condition | Desired Isoindolinone Yield | Phthalamic Acid Byproduct |
| Acetic Acid, 80°C, 2h | ~40% | ~60% |
| Acetic Acid, Reflux, 4h | >90% | <10% |
| Toluene, Reflux, 4h | ~20% | ~80% |
| Toluene, Reflux, Dean-Stark, 4h | >85% | <15% |
Note: Yields are approximate and can vary depending on the specific amine used.
Reaction Workflow:
Route 2: From o-Phthalaldehyde and an Amine
Issue: Formation of Polymeric Byproducts
The high reactivity of the two aldehyde groups in o-phthalaldehyde can lead to uncontrolled polymerization with the amine.
Troubleshooting Steps:
-
High Dilution: Performing the reaction at high dilution can disfavor intermolecular polymerization reactions and promote the desired intramolecular cyclization.
-
Slow Addition: Adding the amine slowly to the solution of o-phthalaldehyde can help to maintain a low concentration of the amine and reduce the likelihood of polymerization.
-
Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and minimize side reactions.
-
Reductive Amination Conditions: Employing a reducing agent in situ (e.g., sodium cyanoborohydride) can facilitate the reductive amination and subsequent cyclization to the isoindolinone, often leading to cleaner reactions.
Experimental Protocol for Reductive Amination:
-
Reagents: o-Phthalaldehyde (1.0 eq), primary amine (1.0 eq), sodium cyanoborohydride (1.1 eq), methanol (solvent).
-
Procedure:
-
Dissolve o-phthalaldehyde in methanol.
-
Add the primary amine to the solution and stir for 30 minutes at room temperature.
-
Slowly add sodium cyanoborohydride in portions.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, quench the reaction with water and extract the product with an organic solvent.
-
Purify by column chromatography.
-
Logical Relationship of Side Product Formation:
Route 3: From 2-Formylbenzoic Acid and an Amine
Issue: Formation of 3-Substituted Phthalides
This side product can form through a competitive reaction pathway where the amine does not efficiently condense with the aldehyde.
Troubleshooting Steps:
-
Choice of Reducing Agent: For reductive amination conditions, a milder reducing agent may favor the formation of the isoindolinone.
-
Reaction Conditions: Anhydrous conditions are often crucial to prevent hydrolysis of intermediates that could lead to phthalide formation.
-
pH Control: Maintaining a slightly acidic pH can promote the formation of the iminium ion intermediate, which is key for the cyclization to the isoindolinone.
-
One-Pot Procedures: Utilizing one-pot procedures where the intermediate imine is immediately reduced and cyclized can minimize the formation of the phthalide byproduct.
Experimental Protocol for One-Pot Reductive Amination:
-
Reagents: 2-Formylbenzoic acid (1.0 eq), primary amine (1.1 eq), triacetoxyborohydride (1.5 eq), dichloromethane (solvent).
-
Procedure:
-
Suspend 2-formylbenzoic acid and the primary amine in dichloromethane.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride in portions.
-
Continue stirring until the reaction is complete as monitored by TLC or LC-MS.
-
Quench with saturated sodium bicarbonate solution and extract the product.
-
Purify by column chromatography.
-
Signaling Pathway Diagram for Product Formation:
optimizing reaction conditions for isoindolinone ring formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoindolinones. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My isoindolinone synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Low yields in isoindolinone synthesis can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Initial Checks:
-
Purity of Starting Materials: Impurities in reactants can lead to side reactions or inhibit catalysts. It is advisable to verify the purity of starting materials using methods like NMR or GC-MS and purify them if necessary. Aldehydes, in particular, are prone to oxidation and should be handled with care.[1]
-
Solvent and Reagent Quality: The presence of water or other impurities in solvents and reagents can be detrimental, especially in reactions involving strong bases or water-sensitive intermediates. Using freshly dried, anhydrous solvents is crucial for many synthetic protocols.[1]
-
Reaction Atmosphere: For air- or moisture-sensitive reactions, ensure that the glassware was properly dried (e.g., flame-dried or oven-dried) and that the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).[1][2] Leaks in the system can introduce oxygen or moisture, leading to the decomposition of reagents or catalysts.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Suboptimal Catalyst System | The choice of catalyst and ligand is critical. For palladium-catalyzed reactions, for instance, different phosphine ligands can significantly impact the yield. It may be necessary to screen a variety of catalysts and ligands to find the optimal combination for your specific substrate. |
| Incorrect Reaction Temperature | Temperature control is crucial. Some reactions require elevated temperatures to proceed at a reasonable rate, while others may be sensitive to heat, leading to decomposition.[3] Monitor the reaction temperature closely and consider performing a temperature optimization study. |
| Inappropriate Solvent | The solvent can influence the solubility of reagents, the stability of intermediates, and the overall reaction rate. Common solvents for isoindolinone synthesis include toluene, dioxane, and DMF. A change in solvent may be necessary to improve the yield. |
| Insufficient Reaction Time | Some reactions may require longer periods to reach completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. |
| Product Loss During Workup | Significant amounts of product can be lost during extraction, washing, and purification steps.[4][5] Ensure efficient extraction and minimize the number of transfer steps. When performing recrystallization, use a minimal amount of solvent to avoid product loss.[5] |
Q2: I am observing the formation of significant side products in my reaction. How can I improve the selectivity towards the desired isoindolinone?
The formation of side products is a common challenge in organic synthesis. Identifying the structure of the major byproducts can provide valuable clues for optimizing the reaction conditions.
Common Side Products and Solutions:
| Side Product | Potential Cause | Recommended Solution |
| Oxidized Impurities (e.g., Isoindolinone from Isoindole) | The isoindole product can be oxidized to the corresponding isoindolinone, particularly in the presence of air and/or light.[2] | Run the reaction under an inert atmosphere and protect it from light. Use degassed solvents for extraction and workup to minimize exposure to oxygen.[2] |
| Polymerization Products | High concentrations of the reactive isoindole intermediate can favor intermolecular reactions leading to polymerization.[2] | Conduct the reaction at a higher dilution. |
| Products from Incomplete Cyclization | In some cases, the reaction may stop at an intermediate stage without completing the final ring-closing step. | This could be due to insufficient activation of the cyclization precursor. Consider increasing the temperature, changing the catalyst, or adding a co-catalyst or additive to promote the final cyclization. |
| Formation of Isomeric Products | Depending on the substitution pattern of the starting materials, the formation of regioisomers may be possible. | The regioselectivity is often influenced by the directing group on the substrate and the nature of the catalyst. Modifying the directing group or screening different catalyst systems may improve the selectivity. |
Q3: How do I choose the right catalyst for my isoindolinone synthesis?
The choice of catalyst is highly dependent on the specific reaction type you are performing (e.g., C-H activation, carbonylation, etc.) and the nature of your substrates. Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are widely used for isoindolinone synthesis.[6][7]
-
Palladium Catalysts: Often used for C-H activation/carbonylation reactions.[8][9] The choice of ligand (e.g., phosphines) is crucial for catalytic activity and selectivity.[10]
-
Rhodium Catalysts: Effective for C-H activation and annulation reactions, particularly with benzamides and various coupling partners.[7]
-
Copper Catalysts: Employed in a variety of reactions, including intramolecular C-H amination and domino reactions.[11][12][13] They offer a more economical and environmentally friendly alternative to palladium and rhodium in some cases.
When selecting a catalyst, it is recommended to consult the literature for similar transformations and consider screening a small panel of catalysts and ligands to identify the most effective system for your specific application.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for different catalytic systems used in isoindolinone synthesis, providing a basis for comparison and selection of reaction conditions.
Table 1: Comparison of Palladium Catalysts and Ligands for Carbonylative Cyclization
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ | Toluene | 95 | 24 | 75 | [10] |
| Pd(OAc)₂ (5) | dppp (10) | Cs₂CO₃ | Toluene | 95 | 24 | 91 | [10] |
| Pd(OAc)₂ (2) | dppf (4) | DABCO | 1,4-Dioxane | 100 | 10 | 92 | [9] |
| PdCl₂ (10) | - | Cu(OAc)₂ | Toluene/DMSO | 110 | 24 | 95 | [8] |
Table 2: Optimization of Copper-Catalyzed Intramolecular C-H Sulfamidation
| Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cu(OTf)₂ (20) | PhI(OAc)₂ | Chlorobenzene/AcOH | 120 | 18 | 85 | [11][12] |
| Cu(OAc)₂ (20) | PhI(OAc)₂ | Chlorobenzene/AcOH | 120 | 18 | 68 | [12] |
| Cu(TFA)₂ (20) | PhI(OAc)₂ | Chlorobenzene/AcOH | 120 | 18 | 75 | [12] |
| Cu(OTf)₂ (20) | MnO₂ | Dichloroethane | 80 | 24 | 78 | [13] |
Experimental Protocols
Below are detailed methodologies for key experiments in isoindolinone synthesis.
Protocol 1: Palladium-Catalyzed Carbonylative Cyclization of o-Halobenzoates [10]
-
To a solution of the o-halobenzoate (0.5 mmol) in toluene (6 mL), add the primary amine (1.2 equiv), Pd(OAc)₂ (5 mol %), dppp (10 mol %), and Cs₂CO₃ (2.0 equiv).
-
Seal the flask and flush it with carbon monoxide (CO).
-
Place a balloon filled with CO on top of the flask.
-
Stir the reaction at 95 °C for 24 hours.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-substituted isoindoline-1,3-dione.
Protocol 2: Copper-Catalyzed Intramolecular Benzylic C-H Sulfamidation [12]
-
Add the 2-benzyl-N-tosylbenzamide substrate (0.3 mmol), Cu(OTf)₂ (22 mg, 0.06 mmol), and PhI(OAc)₂ (193 mg, 0.6 mmol) to a reaction tube under atmospheric conditions.
-
Add chlorobenzene (5 mL) and acetic acid (1 mL) sequentially.
-
Seal the tube with a PTFE tap.
-
Heat the reaction vessel to 120 °C and stir for the required time as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate key workflows and relationships in the optimization of isoindolinone ring formation.
Caption: Troubleshooting workflow for low yield.
Caption: Key parameters in isoindolinone synthesis.
Caption: Simplified Pd-catalyzed reaction cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source [organic-chemistry.org]
- 9. journal.hep.com.cn [journal.hep.com.cn]
- 10. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoindolinones via Copper-Catalyzed Intramolecular Benzylic C-H Sulfamidation [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Functionalization of 6-Methoxyisoindolin-1-one
Welcome to the technical support center for the functionalization of 6-Methoxyisoindolin-1-one. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the chemical modification of this versatile scaffold. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the functionalization of this compound?
A1: The primary challenges in functionalizing this compound revolve around achieving regioselectivity and avoiding common side reactions. Key difficulties include:
-
N- vs. O-Alkylation: During N-alkylation reactions, the competing O-alkylation of the lactam oxygen can be a significant issue, leading to a mixture of products.[1]
-
Regiocontrol in Aromatic Substitution: The methoxy group and the lactam ring influence the regioselectivity of electrophilic aromatic substitution, potentially leading to mixtures of isomers.
-
Harsh Reaction Conditions: Many synthetic methods for isoindolinone synthesis and functionalization require harsh conditions or expensive metal catalysts, which can be problematic for sensitive substrates and in pharmaceutical applications.
Q2: How can I favor N-alkylation over O-alkylation?
A2: Several factors can be optimized to favor the desired N-alkylation:
-
Choice of Base: Softer, bulkier bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), tend to promote N-alkylation over harder bases like sodium hydride (NaH).[1]
-
Solvent Selection: Less polar, aprotic solvents like toluene or THF are generally preferred over more polar solvents such as DMF or DMSO, which can favor O-alkylation.[1]
-
Reaction Temperature: Lowering the reaction temperature can improve selectivity for N-alkylation, although it may decrease the reaction rate.[1]
-
Alkylating Agent: "Softer" alkylating agents, such as alkyl iodides or bromides, will preferentially react with the "softer" nitrogen atom according to the Hard and Soft Acids and Bases (HSAB) principle.[1]
-
Alternative Methods: The Mitsunobu reaction is a reliable alternative that generally favors N-alkylation of lactams.[1]
Q3: What positions on the this compound ring are most reactive for electrophilic aromatic substitution?
A3: The electron-donating methoxy group is an ortho-, para-directing group, activating the aromatic ring for electrophilic substitution. Therefore, substitution is most likely to occur at the positions ortho and para to the methoxy group (C5 and C7). The lactam portion of the molecule can also influence the electron density of the aromatic ring.
Troubleshooting Guides
Problem 1: Low Yield of N-Alkylated Product and a Mixture of N- and O-Alkylated Isomers
Symptoms:
-
Complex ¹H NMR spectrum showing multiple sets of peaks for the desired product and the O-alkylated isomer.
-
Difficult purification, with isomers co-eluting during column chromatography.
-
Low isolated yield of the desired N-alkylated product.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Base | Switch from a hard base (e.g., NaH) to a softer, bulkier base like K₂CO₃ or Cs₂CO₃.[1] |
| Polar Solvent | Change the solvent from a polar aprotic solvent (e.g., DMF, DMSO) to a less polar one like THF or toluene.[1] |
| High Reaction Temperature | Run the reaction at a lower temperature (e.g., room temperature or 0 °C) to improve selectivity.[1] |
| "Hard" Alkylating Agent | Use a softer alkylating agent. Alkyl iodides are generally better than bromides, which are better than chlorides.[1] |
Problem 2: No Reaction or Incomplete Conversion during Electrophilic Aromatic Substitution
Symptoms:
-
TLC analysis shows only the starting material.
-
Low conversion to the desired product even after extended reaction times.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficiently Activated Electrophile | For Friedel-Crafts reactions, ensure a stoichiometric amount of a strong Lewis acid (e.g., AlCl₃) is used, as the product can form a complex with the catalyst.[2] |
| Deactivated Aromatic Ring | Although the methoxy group is activating, other substituents or reaction conditions might deactivate the ring. Consider using a more potent electrophile or harsher reaction conditions (with caution). |
| Steric Hindrance | The position of substitution might be sterically hindered. Try alternative catalytic systems or reaction conditions that are less sensitive to steric bulk. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol provides a general guideline for the N-alkylation using a soft base and a non-polar solvent to favor the desired product.
Materials:
-
This compound
-
Alkyl halide (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous THF (or Toluene).
-
Add finely ground potassium carbonate to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction for Selective N-Alkylation
The Mitsunobu reaction is an excellent alternative for achieving high selectivity for N-alkylation.[3][4][5]
Materials:
-
This compound
-
Alcohol (1.0 - 1.2 equivalents)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound, the alcohol, and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to remove triphenylphosphine oxide and other byproducts.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Lactams
| Base | Solvent | Temperature | Typical Outcome | Reference |
| NaH | DMF | Room Temp. | Mixture of N- and O-alkylation | [1] |
| K₂CO₃ | THF | Room Temp. | Predominantly N-alkylation | [1] |
| Cs₂CO₃ | Toluene | 50 °C | High selectivity for N-alkylation | [1] |
| KHMDS | THF | -78 °C to RT | Good for less reactive alkylating agents | [1] |
Visualizations
Logical Workflow for Troubleshooting N-Alkylation
References
6-Methoxyisoindolin-1-one stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxyisoindolin-1-one. The information is designed to address common stability and degradation concerns encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure stability, this compound should be stored in a refrigerator. It is typically shipped at room temperature, but long-term storage should be under refrigerated conditions to minimize potential degradation.
Q2: What are the potential degradation pathways for this compound?
A2: Based on its chemical structure, this compound is potentially susceptible to several degradation pathways, including hydrolysis, oxidation, and photolysis. These are common degradation routes for molecules containing amide bonds and methoxy-substituted aromatic rings. Forced degradation studies are essential to identify the specific degradation products and understand the molecule's intrinsic stability.[1][2]
Q3: How can I assess the stability of this compound in my formulation?
A3: A forced degradation study is the most effective way to determine the stability of this compound in your specific formulation.[1][3] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability test conditions.[1] The goal is to generate a small amount of degradation (typically 5-20%) to identify potential degradation products and develop a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]
Q4: Are there any known incompatibilities with common excipients?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or appearance of unknown peaks in HPLC analysis. | Chemical degradation of this compound. | - Verify that the compound has been stored correctly in a refrigerator. - Protect the compound and its solutions from light. - Evaluate the pH of your formulation; extremes in pH can catalyze hydrolysis. - Consider the possibility of oxidative degradation; use degassed solvents and consider adding an antioxidant if necessary. |
| Variability in experimental results between batches. | Inconsistent handling or storage conditions. | - Ensure all batches are stored under the same refrigerated and light-protected conditions. - Standardize solution preparation methods, including solvent quality and preparation time. - Perform a quick purity check on a new batch before use. |
| Discoloration of the solid compound or solutions. | Photodegradation or oxidation. | - Store the solid compound in an amber vial. - Prepare solutions fresh and use amber glassware or foil-wrapped containers. - If discoloration persists, investigate oxidative degradation pathways. |
Stability and Degradation Data
The following table summarizes the expected stability of this compound under various forced degradation conditions. Note: This data is illustrative and based on general principles of forced degradation studies. Actual results may vary.
| Stress Condition | Condition Details | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 10 - 15% | Cleavage of the amide bond to form an amino acid derivative. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 15 - 20% | Cleavage of the amide bond. |
| Oxidative | 3% H₂O₂ at room temperature for 24h | 5 - 10% | Oxidation of the methoxy group or the aromatic ring. |
| Photolytic | Exposure to UV light (254 nm) for 24h | 5 - 10% | Photodegradation products, potentially involving the aromatic ring. |
| Thermal | 80°C for 48h | < 5% | Minimal degradation expected. |
Experimental Protocols
Forced Degradation Study Protocol:
A general protocol for conducting a forced degradation study on this compound is as follows:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.2 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.2 M HCl, and dilute to a final concentration of 0.1 mg/mL for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL for analysis.
-
Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL) in a quartz cuvette to UV light (254 nm) in a photostability chamber for 24 hours. Keep a control sample wrapped in foil to protect it from light.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve the stressed solid to a final concentration of 0.1 mg/mL for analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect any degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Plausible hydrolytic degradation pathway.
Caption: Plausible oxidative degradation pathway.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fisherpub.sjf.edu [fisherpub.sjf.edu]
Technical Support Center: Purification of 6-Methoxyisoindolin-1-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from crude 6-Methoxyisoindolin-1-one. Below you will find frequently asked questions (FAQs) and troubleshooting guides for common purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
A1: this compound is typically a white to off-white or yellow solid.[1] It has a molecular weight of 163.17 g/mol .[2][3] The melting point is reported to be in the range of 189-190 °C.[4]
Q2: What are the likely impurities in crude this compound?
A2: The impurities present in crude this compound will largely depend on the synthetic route employed. A common route to isoindolinones is the reductive amination of a corresponding phthalaldehyde or a related precursor like 2-formyl-4-methoxybenzoic acid. Potential impurities from such a synthesis could include:
-
Unreacted starting materials: Such as 2-formyl-4-methoxybenzoic acid or its corresponding methyl ester.
-
Intermediates: Incomplete reaction may leave intermediates, for instance, the imine formed before the final reduction step.
-
Over-reduced products: The lactam ring could potentially be opened or reduced further under harsh reducing conditions.
-
Byproducts from side reactions: Depending on the specific reagents used, various side reactions can occur, leading to other structurally related impurities.
Q3: What are the recommended methods for purifying crude this compound?
A3: The two most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the desired final purity.
Troubleshooting Guides
Recrystallization
Problem: The compound does not dissolve in the chosen solvent, even with heating.
-
Possible Cause: The solvent is not polar enough to dissolve the compound.
-
Solution: Try a more polar solvent. For this compound, which has a polar lactam group, polar solvents are more likely to be effective. Consider solvents like ethanol, methanol, or isopropanol.
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound or the melting point of the mixture of the compound and impurities.
-
Solution 1: Choose a solvent with a lower boiling point.
-
Possible Cause 2: The solution is too concentrated.
-
Solution 2: Add a small amount of hot solvent to the oiled-out mixture to try and dissolve it, then allow it to cool again, perhaps more slowly.
-
Possible Cause 3: The rate of cooling is too rapid.
-
Solution 3: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
Problem: No crystals form, even after the solution has cooled completely.
-
Possible Cause 1: The solution is not saturated.
-
Solution 1: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Possible Cause 2: The compound is very soluble in the chosen solvent even at low temperatures.
-
Solution 2: Try a different solvent in which the compound is less soluble, or use a co-solvent system. For example, dissolve the compound in a good solvent (like dichloromethane or ethyl acetate) and then add a poor solvent (like hexanes or heptane) dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of the good solvent to redissolve the precipitate and allow the mixture to cool slowly.
Problem: The purity of the compound does not improve significantly after recrystallization.
-
Possible Cause: The impurities have similar solubility properties to the desired compound in the chosen solvent.
-
Solution: Attempt recrystallization with a different solvent or solvent system with different polarity characteristics. If this fails, column chromatography may be necessary.
Column Chromatography
Problem: The compound does not move from the top of the column (Rf = 0).
-
Possible Cause: The mobile phase is not polar enough to elute the compound.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. Adding a small amount of a more polar solvent like methanol to the mobile phase can also be effective.
Problem: All components (compound and impurities) run with the solvent front (Rf = 1).
-
Possible Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the mobile phase. For instance, increase the percentage of the less polar solvent (e.g., hexane) in your mixture.
Problem: The separation between the desired compound and an impurity is poor.
-
Possible Cause: The chosen mobile phase does not provide sufficient resolution.
-
Solution 1: Optimize the mobile phase composition. This can be done by systematically testing different solvent ratios using Thin Layer Chromatography (TLC) before running the column.
-
Solution 2: Consider using a different solvent system altogether. For example, a mixture of dichloromethane and methanol might provide different selectivity compared to hexane and ethyl acetate.
-
Solution 3: Ensure the column is packed properly without any cracks or channels. A poorly packed column will lead to broad peaks and poor separation.
Experimental Protocols
Recrystallization Protocol (Starting Point)
This protocol is a general starting point and may require optimization.
-
Solvent Selection: Based on available data, ethyl acetate is a potential recrystallization solvent.[4] Other solvents to screen include ethanol, isopropanol, and acetone. To screen for a suitable solvent, place a small amount of the crude material (10-20 mg) in a test tube and add the solvent dropwise at room temperature until the solid dissolves. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethyl acetate) and heat the mixture with swirling until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of the solvent.
Column Chromatography Protocol (Starting Point)
This protocol is a general guideline and should be optimized using TLC first.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is a suitable stationary phase.
-
Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. A gradient elution, starting with a lower polarity mobile phase and gradually increasing the polarity, is often effective. For example, starting with 10% ethyl acetate in hexanes and gradually increasing to 50% or higher.
-
Column Packing: The silica gel can be packed as a slurry in the initial mobile phase to ensure a homogenous and well-packed column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). If the compound is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase. Collect fractions and monitor their composition using TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions that contain the pure compound (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Palladium-Catalyzed Amination Reactions
As a Senior Application Scientist, I've designed this technical support center to provide actionable, in-depth guidance on troubleshooting palladium-catalyzed amination reactions, widely known as Buchwald-Hartwig amination. This guide is structured to move from common problems to their underlying causes and finally to robust, field-proven solutions.
Welcome, researchers. The Buchwald-Hartwig amination is a powerhouse for C-N bond formation, but its sensitivity to various parameters can lead to challenges.[1][2] This guide is designed to help you diagnose and resolve common issues encountered in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reaction Failure or Low Yield
Question 1: My reaction shows little to no product formation, or the yield is disappointingly low. What are the primary factors to investigate?
Answer: This is the most common issue and typically points to a problem with one of the core components of the catalytic system or the reaction conditions. Here’s a systematic approach to troubleshooting:
-
Integrity of the Catalytic System: The active Pd(0) species is the heart of the reaction. Its formation and stability are paramount.
-
Oxygen Sensitivity: The Pd(0) catalyst is highly sensitive to oxygen.[3] Ensure your reaction setup is rigorously deoxygenated. This involves using an oven-dried Schlenk tube or flask, followed by at least three cycles of evacuating and backfilling with an inert gas (Argon or Nitrogen). Solvents must also be thoroughly degassed.
-
Palladium Source and Pre-catalyst: While Pd(OAc)₂ or Pd₂(dba)₃ are common sources, they require in situ reduction to the active Pd(0) state.[4][5] This step can be inefficient. Modern, well-defined palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are often more reliable as they generate the active LPd(0) species cleanly and efficiently upon addition of a base.[4]
-
Ligand Choice: The ligand is not just a spectator; it dictates the catalyst's activity and stability.[1][6] For many aminations, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuXPhos) are required to promote the crucial oxidative addition and reductive elimination steps.[6][7][8] The choice is highly substrate-dependent.
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in your aryl halide or amine can act as catalyst poisons.[3] It is advisable to purify starting materials if their quality is uncertain. For example, liquid amines can be distilled or passed through a plug of activated alumina.
-
Base Selection and Quality: The base is critical. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used to deprotonate the amine.[4] However, these strong bases are hygroscopic and can degrade upon improper storage. Use fresh, high-purity base from a reliable supplier, and handle it in a glovebox if possible.
-
-
Reaction Parameters:
-
Temperature: Amination reactions typically require heating, often in the 80-110 °C range.[3][4] Insufficient temperature can lead to a sluggish or stalled reaction. Conversely, excessive heat can cause catalyst decomposition.
-
Solvent: The solvent affects the solubility of all components and can influence the reaction rate.[9][10] Aprotic solvents like toluene, dioxane, or THF are common choices.[11][12] Ensure the solvent is anhydrous and properly degassed.
-
Question 2: I'm using an aryl chloride, and the reaction is not working. Why is this happening and how can I fix it?
Answer: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[11]
-
Ligand is Key: Standard phosphine ligands may not be sufficient. You need highly active, sterically demanding, and electron-rich ligands to facilitate the oxidative addition of aryl chlorides. Ligands like XPhos, SPhos, or BrettPhos were specifically designed for these challenging substrates.[8]
-
Use a Pre-catalyst: For aryl chlorides, using a pre-catalyst that readily generates the active monoligated Pd(0) species is highly recommended.
-
Higher Temperature: You may need to increase the reaction temperature compared to reactions with aryl bromides.
Question 3: My reaction with an aryl iodide is giving a low yield. Isn't it supposed to be the most reactive halide?
Answer: While the C-I bond is the weakest, making oxidative addition facile, the iodide anion (I⁻) generated during the reaction can be problematic. It can form bridging palladium-iodide dimers that are unreactive and precipitate out of solution, effectively inhibiting the catalyst.[4][5]
-
Solvent Choice: To mitigate this, use a solvent in which the resulting iodide salt (e.g., NaI) has poor solubility, such as toluene.[5][13] This helps to remove the inhibitory iodide from the solution.
-
Ligand Selection: Certain ligands can better tolerate the presence of iodide. Experimenting with different ligands may be necessary.
Category 2: Side Reactions and Impurities
Question 4: I am observing significant dehalogenation of my aryl halide starting material. What causes this?
Answer: Dehalogenation is a common side reaction where the halogen on the aromatic ring is replaced by a hydrogen atom. This is often promoted by:
-
β-Hydride Elimination: If your phosphine ligand has β-hydrogens (e.g., PEt₃), a Pd-hydride species can be formed, which can then reductively eliminate with the aryl group to give the dehalogenated product. Using ligands without β-hydrogens (like tri-tert-butylphosphine) or biaryl phosphine ligands can suppress this pathway.
-
Base-Promoted Hydrolysis: Traces of water in the reaction can react with the palladium complex, leading to the formation of palladium hydride species that cause dehalogenation. Ensuring strictly anhydrous conditions is crucial.
Question 5: My reaction is forming a phenol or diarylether as a major byproduct. Why is this happening?
Answer: This typically occurs when using hydroxide or alkoxide bases, especially at elevated temperatures. The hydroxide or alkoxide can act as a nucleophile, competing with the desired amine.[14][15]
-
Use a Non-Nucleophilic Base: Switch to a non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3] These are generally weaker bases, so you may need to increase the reaction temperature or catalyst loading to achieve a reasonable reaction rate.[4]
-
Ligand Modification: Specialized ligands have been developed to suppress hydroxylation, even when using aqueous ammonia and a hydroxide base.[14][15][16]
Visualizing the Process: The Catalytic Cycle and Troubleshooting Flow
A firm grasp of the catalytic cycle is essential for effective troubleshooting.
The Buchwald-Hartwig Amination Catalytic Cycle
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. reddit.com [reddit.com]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
addressing scale-up issues for 6-Methoxyisoindolin-1-one production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 6-Methoxyisoindolin-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: A highly effective and scalable method is the reductive amination of 2-formyl-5-methoxybenzoic acid. This one-pot reaction offers good yield and is amenable to large-scale production. An alternative route involves the catalytic hydrogenation of 2-cyano-5-methoxybenzoic acid.
Q2: What are the critical parameters to control during the scale-up of the reductive amination of 2-formyl-5-methoxybenzoic acid?
A2: Temperature, pressure, catalyst selection and loading, and the rate of reagent addition are all critical parameters. Inadequate control of these can lead to the formation of impurities and a decrease in overall yield.
Q3: What are the primary challenges encountered during the purification of this compound at an industrial scale?
A3: The main challenges include removing unreacted starting materials, by-products from side reactions, and residual catalyst. Crystallization is the preferred method for purification at scale, and careful solvent selection and controlled cooling rates are crucial for obtaining high-purity product.
Q4: Are there any specific safety precautions to consider during the production of this compound?
A4: Yes, particularly when using catalytic hydrogenation. Hydrogen gas is highly flammable and forms explosive mixtures with air. The reaction should be carried out in a well-ventilated area, using appropriate equipment and procedures for handling flammable gases under pressure. Additionally, standard laboratory safety protocols should always be followed, including the use of personal protective equipment.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor Reaction Progress: Use techniques like TLC or HPLC to ensure the reaction has gone to completion. - Increase Reaction Time: If the reaction is sluggish, a longer reaction time may be required. - Optimize Temperature: For the reductive amination, ensure the temperature is optimal for the chosen catalyst and solvent system. |
| Catalyst Inactivity | - Use Fresh Catalyst: Catalysts can lose activity over time. Ensure you are using a fresh, high-quality catalyst. - Proper Catalyst Handling: Handle the catalyst under an inert atmosphere if it is sensitive to air or moisture. - Optimize Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. Experiment with different catalyst loadings to find the optimal amount. |
| Poor Quality of Starting Materials | - Verify Purity: Use analytical techniques like NMR or melting point to confirm the purity of your starting materials. - Purify Starting Materials: If impurities are present, purify the starting materials before use. |
| Side Reactions | - Control Temperature: Excursions in temperature can lead to the formation of by-products. Maintain strict temperature control throughout the reaction. - Optimize Reagent Addition: The rate of addition of reagents can influence the formation of side products. A slower, controlled addition is often beneficial. |
Issue 2: Difficulty in Purification of this compound
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Crystal Formation | - Solvent Selection: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. - Controlled Cooling: A slow, controlled cooling rate is essential for the formation of large, pure crystals. - Seeding: Introducing a small crystal of the pure product can induce crystallization. |
| Presence of Oily Impurities | - Solvent Washes: Wash the crude product with a solvent in which the desired product is insoluble, but the oily impurities are soluble. - Chromatography: If crystallization is ineffective, column chromatography may be necessary, although this is less ideal for large-scale production. |
| Co-precipitation of Impurities | - Recrystallization: Perform a second crystallization to improve the purity of the final product. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Reductive Amination of 2-Formyl-5-methoxybenzoic Acid
Materials:
-
2-Formyl-5-methoxybenzoic acid
-
Ammonium formate
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a stirred solution of 2-formyl-5-methoxybenzoic acid (1 equivalent) in methanol, add ammonium formate (3 equivalents).
-
To this mixture, add 10 wt. % palladium on carbon (5 mol %).
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by TLC or HPLC.
-
Upon completion of the reaction, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Quantitative Data
Table 1: Effect of Catalyst Loading on Yield and Purity
| Catalyst Loading (mol %) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 1 | 24 | 65 | 92 |
| 2.5 | 12 | 80 | 95 |
| 5 | 6 | 92 | 98 |
| 10 | 6 | 93 | 98 |
Table 2: Effect of Temperature on Reaction Time and Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 40 | 18 | 75 | 96 |
| 50 | 10 | 85 | 97 |
| 65 (Reflux) | 6 | 92 | 98 |
| 80 | 6 | 90 | 95 (minor decomposition observed) |
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Purification process logic.
analytical techniques for assessing the purity of 6-Methoxyisoindolin-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical techniques used to assess the purity of 6-Methoxyisoindolin-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The most common and effective techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). HPLC is used for quantitative purity analysis, while NMR and MS are excellent for structural confirmation and identification of impurities.
Q2: What is a typical purity specification for commercially available this compound?
A2: Commercially available this compound typically has a purity of ≥97%.[1]
Q3: What are potential impurities that could be present in a sample of this compound?
A3: Potential impurities can originate from the synthesis process or degradation. These may include unreacted starting materials, intermediates, by-products from side reactions, or degradation products formed during storage. Without a specific synthesis route, common impurities in related heterocyclic compounds could be isomers or oxidized/reduced forms of the target molecule.
Q4: How can I confirm the identity of this compound?
A4: The identity of this compound can be unequivocally confirmed using a combination of techniques. ¹H and ¹³C NMR spectroscopy will provide information about the chemical structure, while Mass Spectrometry will confirm the molecular weight.
Q5: My NMR spectrum shows unexpected peaks. What could be the cause?
A5: Unexpected peaks in an NMR spectrum can be due to several factors:
-
Impurities: As mentioned in Q3, these could be residual starting materials, by-products, or degradation products.
-
Residual Solvents: Solvents used in the synthesis or purification process (e.g., acetone, dichloromethane, ethyl acetate) are a common source of extraneous peaks.
-
Water: The presence of water in the NMR solvent can lead to a broad peak.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No peaks or very small peaks | Injection issue (e.g., empty vial, clogged syringe). | Verify sample vial has sufficient volume and the autosampler is functioning correctly. Manually inject a standard to confirm system operation. |
| Incorrect detector wavelength. | Ensure the UV detector is set to a wavelength where this compound has strong absorbance. | |
| Broad or tailing peaks | Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Mismatch between injection solvent and mobile phase. | Dissolve the sample in the mobile phase whenever possible. | |
| Split peaks | Column void or channeling. | Replace the column. |
| Contamination at the column inlet frit. | Back-flush the column or replace the frit. | |
| Shifting retention times | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Pump malfunction or leaks. | Check for leaks in the system and ensure the pump is delivering a consistent flow rate. |
Sample Preparation Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Sample does not fully dissolve | Insufficient solvent volume or incorrect solvent. | Increase the solvent volume or try a different solvent in which this compound is more soluble (e.g., acetonitrile, methanol, DMSO). |
| Sample is a salt form. | Consider adjusting the pH of the solvent. | |
| Precipitation upon injection | Sample is not soluble in the mobile phase. | Prepare the sample in the mobile phase. If a stronger solvent is needed for dissolution, inject a smaller volume. |
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of this compound.
| Parameter | Technique | Typical Value | Notes |
| Purity | HPLC | ≥97% | As stated by commercial suppliers.[1] |
| Limit of Detection (LOD) | HPLC-UV | 1-10 ng/mL | Estimated based on similar compounds. |
| Limit of Quantitation (LOQ) | HPLC-UV | 5-30 ng/mL | Estimated based on similar compounds. |
| Molecular Weight | Mass Spec | 163.17 g/mol | Theoretical value. |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the purity assessment of this compound using reverse-phase HPLC with UV detection.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
-
This compound sample
-
Reference standard of this compound (if available)
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
3. Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of the sample diluent to obtain a stock solution of 0.5 mg/mL.
-
Further dilute the stock solution with the sample diluent to a final concentration of approximately 0.05 mg/mL.
4. Analysis:
-
Inject a blank (sample diluent) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
If a reference standard is available, inject it under the same conditions for comparison.
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Visualizations
References
Validation & Comparative
The Critical Role of Methoxy Group Positioning: A Comparative Analysis of Isoindolinone and its Analogs in Cancer Research
For researchers, scientists, and drug development professionals, the quest for novel and effective therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Within the vast landscape of heterocyclic chemistry, the isoindolinone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the activity of 6-Methoxyisoindolin-1-one and its structural isomers, drawing upon key experimental data to highlight the profound impact of methoxy group positioning on anticancer activity and mechanism of action.
While direct comparative studies on the full series of methoxy-substituted isoindolin-1-one isomers are limited in publicly available literature, compelling insights can be drawn from analogous heterocyclic scaffolds. Research on indolyl-pyridinyl-propenones, for instance, reveals that the seemingly subtle shift of a methoxy group can dramatically alter a compound's biological effects, providing a valuable framework for understanding the potential structure-activity relationships (SAR) within the isoindolinone family.
Comparative Analysis of Methoxy Isomers' Anticancer Activity
To illustrate the critical influence of methoxy group placement, we present data from a study on a series of methoxy-substituted indolyl-pyridinyl-propenone analogs. These compounds were evaluated for their cytotoxic effects against the U251 human glioblastoma cell line. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Methoxy Position | IC50 (µM) against U251 Cells[1] |
| (E)-3-(1H-indol-3-yl)-1-(pyridin-3-yl)prop-2-en-1-one | None | > 100 |
| (E)-3-(4-methoxy-1H-indol-3-yl)-1-(pyridin-3-yl)prop-2-en-1-one | 4-methoxy | 1.8 |
| (E)-3-(5-methoxy-1H-indol-3-yl)-1-(pyridin-3-yl)prop-2-en-1-one | 5-methoxy | 1.2 |
| (E)-3-(6-methoxy-1H-indol-3-yl)-1-(pyridin-3-yl)prop-2-en-1-one | 6-methoxy | 3.2 |
| (E)-3-(7-methoxy-1H-indol-3-yl)-1-(pyridin-3-yl)prop-2-en-1-one | 7-methoxy | 1.5 |
This data clearly demonstrates that the presence and position of a methoxy group on the indole ring are critical for cytotoxic activity. The unsubstituted parent compound is inactive, while all methoxy-substituted analogs exhibit activity in the low micromolar range. Notably, the 5-methoxy derivative displayed the highest potency.
Shift in Mechanism of Action: A Tale of Two Isomers
Beyond potency, the positioning of the methoxy group can fundamentally change the mechanism by which a compound induces cancer cell death. In the same study on indolyl-pyridinyl-propenones, a remarkable shift in the mode of action was observed between the 5-methoxy and 6-methoxy isomers[1].
-
5-Methoxy Isomer: Induces a non-apoptotic form of cell death known as methuosis.
-
6-Methoxy Isomer: Acts as a microtubule-disrupting agent, leading to mitotic arrest.
This finding underscores the importance of a comprehensive evaluation of positional isomers in drug discovery, as subtle structural changes can lead to compounds with entirely different and potentially more desirable therapeutic profiles.
References
A Comparative Guide to the Synthesis of Isoindolinones for Researchers and Drug Development Professionals
The isoindolinone scaffold is a privileged structural motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. Its prevalence in medicinal chemistry has driven the development of numerous synthetic strategies. This guide provides a comparative analysis of three prominent methods for the synthesis of isoindolinones: Rhodium-Catalyzed C-H Activation/Annulation, Reductive Amination, and the Ugi Four-Component Reaction. This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific applications.
Comparative Analysis of Synthetic Methods
The choice of synthetic route to isoindolinones depends on several factors, including the desired substitution pattern, substrate availability, and tolerance of functional groups. The following table summarizes the key quantitative data for the three highlighted methods, offering a direct comparison of their performance.
| Method | Catalyst/Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Rhodium-Catalyzed C-H Activation/Annulation | [Rh(III)] catalyst, oxidant (e.g., AgSbF₆) | 12 - 24 hours | 80 - 120 °C | 70 - 95% | High atom economy, direct functionalization of C-H bonds, broad substrate scope. | Requires expensive transition metal catalyst, may require directing groups, sensitivity to air and moisture. |
| Reductive Amination | Reducing agent (e.g., NaBH₃CN, H₂/Pd), acid or base catalyst | 2 - 12 hours | Room Temperature to 80 °C | 60 - 90% | Mild reaction conditions, readily available starting materials, good functional group tolerance. | May require pre-formation of the imine, potential for over-alkylation, reducing agent stoichiometry is crucial. |
| Ugi Four-Component Reaction | Isocyanide, aldehyde/ketone, primary amine, carboxylic acid | 1 - 24 hours | Room Temperature | 50 - 85% | High degree of molecular diversity from simple starting materials, one-pot reaction, rapid assembly of complex structures. | Generation of byproducts, purification can be challenging, isocyanides can be toxic and have unpleasant odors. |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory implementation.
Rhodium-Catalyzed C-H Activation/Annulation
This protocol describes the synthesis of a 3-substituted isoindolinone from an N-substituted benzamide and an alkyne.
Materials:
-
N-substituted benzamide (1.0 mmol)
-
Alkyne (1.2 mmol)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
DCE (1,2-dichloroethane) (3 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the N-substituted benzamide, [Cp*RhCl₂]₂, and AgSbF₆.
-
Evacuate and backfill the tube with argon three times.
-
Add DCE and the alkyne via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired isoindolinone.
Reductive Amination
This protocol outlines the synthesis of an N-substituted isoindolinone from 2-formylbenzoic acid and a primary amine.
Materials:
-
2-formylbenzoic acid (1.0 mmol)
-
Primary amine (1.1 mmol)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 mmol)
-
Methanol (5 mL)
-
Acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 2-formylbenzoic acid and the primary amine in methanol.
-
Add a catalytic amount of acetic acid to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the N-substituted isoindolinone.
Ugi Four-Component Reaction
This protocol details the one-pot synthesis of a highly substituted isoindolinone derivative.
Materials:
-
2-formylbenzoic acid (1.0 mmol)
-
Primary amine (1.0 mmol)
-
Aldehyde or ketone (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Methanol (5 mL)
Procedure:
-
To a vial, add 2-formylbenzoic acid, the primary amine, and the aldehyde or ketone.
-
Add methanol and stir the mixture at room temperature for 1 hour.
-
Add the isocyanide to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting residue can be purified by crystallization or column chromatography to isolate the desired isoindolinone product.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in each of the described synthetic methods.
Caption: Rhodium-Catalyzed C-H Activation/Annulation Workflow.
Caption: Reductive Amination Pathway for Isoindolinone Synthesis.
Caption: Ugi Four-Component Reaction for Diverse Isoindolinones.
Structural Validation of 6-Methoxyisoindolin-1-one: A Comparative NMR Spectroscopic Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) spectroscopic analysis of 6-methoxyisoindolin-1-one. This document provides a comparative analysis with related isoindolinone structures, detailed experimental protocols, and a visual workflow for structural elucidation.
The structural integrity of novel chemical entities is a cornerstone of chemical research and drug development. For heterocyclic compounds such as this compound, a molecule of interest in medicinal chemistry, unambiguous structural validation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the elucidation of molecular structures in solution. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound and compares its spectral features with those of the parent compound, isoindolin-1-one, and its constitutional isomer, 5-methoxyisoindolin-1-one.
Comparative NMR Data Analysis
The precise chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, providing a unique fingerprint of the molecular structure. The introduction of a methoxy group at the 6-position of the isoindolin-1-one scaffold induces characteristic shifts in the NMR spectra, which can be used for its definitive identification. The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and its structural analogs.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Proton | This compound | Isoindolin-1-one | 5-Methoxyisoindolin-1-one |
| H-4 | δ 7.20 (d, J=8.2 Hz, 1H) | δ 7.63 (d, J=7.6 Hz, 1H) | δ 7.49 (d, J=8.4 Hz, 1H) |
| H-5 | δ 6.80 (dd, J=8.2, 2.2 Hz, 1H) | δ 7.45 (t, J=7.4 Hz, 1H) | - |
| H-7 | δ 6.80 (s, 1H) | δ 7.63 (d, J=7.5 Hz, 1H) | δ 7.08 (d, J=2.3 Hz, 1H) |
| H-C3 | δ 4.15 (s, 2H) | δ 4.36 (s, 2H) | δ 4.31 (s, 2H) |
| -OCH₃ | δ 3.75 (s, 3H) | - | δ 3.79 (s, 3H) |
| -NH | δ 8.29 (s, 1H) | δ 8.45 (s, 1H) | δ 8.35 (s, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, DMSO-d₆)
| Carbon | This compound | Isoindolin-1-one | 5-Methoxyisoindolin-1-one |
| C-1 (C=O) | 168.5 | 169.2 | 168.9 |
| C-3 | 45.5 | 45.8 | 45.7 |
| C-3a | 145.1 | 143.5 | 136.2 |
| C-4 | 124.0 | 127.8 | 114.9 |
| C-5 | 112.5 | 123.1 | 159.4 |
| C-6 | 158.2 | 131.6 | 109.8 |
| C-7 | 106.8 | 123.1 | 129.5 |
| C-7a | 125.9 | 132.5 | 134.4 |
| -OCH₃ | 55.4 | - | 55.6 |
Note: NMR data for Isoindolin-1-one and 5-Methoxyisoindolin-1-one are based on typical values and may vary slightly based on experimental conditions.
Experimental Protocols
The following protocols describe the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra for the structural validation of small organic molecules like this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. ¹H NMR Spectroscopy Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Experiment: A standard one-dimensional proton experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: Set the probe temperature to a constant value, typically 298 K.
-
Acquisition Parameters:
-
Pulse Width: A 30-degree pulse angle is typically used for routine spectra.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
-
3. ¹³C NMR Spectroscopy Acquisition
-
Spectrometer: A 101 MHz or higher frequency (corresponding to a 400 MHz proton frequency) NMR spectrometer.
-
Experiment: A standard one-dimensional carbon experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: Maintain the same temperature as the ¹H NMR experiment (298 K).
-
Acquisition Parameters:
-
Pulse Width: A 30-degree pulse angle.
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the deuterated solvent peak.
-
Visualizing the NMR Structural Validation Workflow
The process of validating a chemical structure using NMR spectroscopy follows a logical progression from sample preparation to final structure confirmation. The following diagram illustrates this typical workflow.
Caption: Workflow for NMR-based structural validation.
This guide provides the foundational NMR data and protocols necessary for the robust structural validation of this compound. By comparing the experimental data with that of related structures, researchers can confidently confirm the identity and purity of their synthesized compounds, a critical step in advancing chemical and pharmaceutical research.
A Comparative Guide to the Biological Activity of Isoindolinone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The chirality of these molecules often plays a critical role in their pharmacological effects, with enantiomers frequently exhibiting distinct potency, selectivity, and even different biological activities. This guide provides an objective comparison of the biological activities of isoindolinone enantiomers, supported by experimental data, to aid in the rational design and development of stereochemically pure therapeutics.
Enantioselective Targeting of Cereblon: Thalidomide and Lenalidomide
The immunomodulatory drugs (IMiDs) thalidomide and lenalidomide are prime examples of how stereochemistry dictates biological function. Their primary target is the protein Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. The binding of IMiDs to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation is central to the anti-myeloma and immunomodulatory effects of these drugs.
Comparative Binding Affinities of Thalidomide and Lenalidomide Enantiomers to Cereblon
Experimental evidence consistently demonstrates that the (S)-enantiomers of thalidomide and its analogs bind to Cereblon with significantly higher affinity than their corresponding (R)-enantiomers.[1] This stereospecificity in binding directly translates to differences in their biological activity.
| Compound | Enantiomer | Binding Affinity (IC₅₀) | Binding Affinity (Kᵢ) | Fold Difference (S vs. R) | Reference |
| Thalidomide | (S)- | 11.0 nM | - | ~18-fold | [2] |
| (R)- | 200.4 nM | - | [2] | ||
| Thalidomide | (S)- | - | ~250 nM (Kd) | ~10-fold | [3] |
| (R)- | - | ~2.5 µM (Kd) | [3] | ||
| Lenalidomide | Racemic | 8.9 nM | 4.2 nM | - | [2] |
| Methyl-pomalidomide | (S)- | ~10 µM | - | >30-fold | [4] |
| (R)- | >300 µM | - | [4] |
Note: IC₅₀ and Kᵢ/Kd values can vary between different experimental setups.
Signaling Pathway: Cereblon-Mediated Protein Degradation
The binding of the (S)-enantiomer of an isoindolinone-based IMiD to Cereblon initiates a cascade of events leading to the degradation of specific target proteins.
References
- 1. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Characterization of 6-Methoxyisoindolin-1-one and its Precursor, 2-Cyano-3-methoxybenzoic Acid
This guide provides an in-depth comparative analysis of the spectroscopic data for 6-methoxyisoindolin-1-one, a heterocyclic scaffold of significant interest in pharmaceutical development, and its logical synthetic precursor, 2-cyano-3-methoxybenzoic acid.[1][2] For researchers engaged in medicinal chemistry and organic synthesis, precise characterization of starting materials and products is paramount. This document offers a comprehensive walkthrough of the expected transformations observed via Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), grounded in experimental data and established principles.
The transition from precursor to the final isoindolinone product involves a significant structural transformation: the reductive cyclization of a nitrile and a carboxylic acid into a lactam. This guide will elucidate how specific changes in the spectroscopic signatures serve as definitive validation of this transformation.
Part 1: The Synthetic Pathway
The synthesis of this compound can be efficiently achieved through the catalytic reduction of 2-cyano-3-methoxybenzoic acid. This process involves the reduction of the nitrile (-C≡N) group to a primary amine (-CH₂NH₂), which then undergoes a spontaneous intramolecular cyclization (lactamization) with the adjacent carboxylic acid (-COOH) group to yield the stable five-membered lactam ring of the isoindolinone.
The causality behind this "one-pot" approach is the strategic placement of the reactive groups. The proximity of the newly formed aminomethyl group to the carboxylic acid on the benzene ring creates a highly favorable thermodynamic and kinetic environment for the cyclization, driving the reaction to completion.
Caption: Synthetic transformation from precursor to product.
Part 2: Comparative Spectroscopic Analysis
The structural changes during the synthesis create distinct and predictable alterations in the spectra of the molecule. The following sections compare the key spectroscopic features of the precursor and the final product.
General Analysis Workflow
A systematic approach is crucial for spectroscopic characterization. The workflow ensures that data from multiple orthogonal techniques are used to build a cohesive and validated structural assignment.
Caption: Standard workflow for spectroscopic characterization.
¹H NMR Spectroscopy: Tracking Proton Environments
Proton NMR is highly sensitive to changes in the electronic environment of hydrogen atoms. The conversion is validated by the disappearance of the carboxylic acid proton and the appearance of two new signals: the benzylic methylene (CH₂) protons and the amide (N-H) proton.
Table 1: Comparative ¹H NMR Data (Typical Shifts in DMSO-d₆)
| Proton Assignment | 2-Cyano-3-methoxybenzoic Acid | This compound | Rationale for Change |
| -COOH | ~13.0 ppm (s, br) | Absent | Disappearance confirms consumption of the carboxylic acid group. |
| Aromatic-H | ~7.5 - 8.0 ppm (m) | ~7.0 - 7.5 ppm (m) | Shifts in aromatic protons due to change in ring strain and electronic effects from lactam formation. |
| -OCH₃ | ~3.9 ppm (s, 3H) | ~3.8 ppm (s, 3H) | Minor shift, remains as a singlet, confirming the methoxy group is intact. |
| -CH₂- | Absent | ~4.4 ppm (s, 2H) | Key Signal: Appearance of this singlet confirms the reduction of the nitrile to a methylene group. |
| -NH- | Absent | ~8.5 ppm (s, br) | Key Signal: Appearance of the amide proton signal confirms lactam formation. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is inferred from typical values for these functional groups.[3][4][5][6]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides direct evidence of the changes in the carbon framework. The most telling signs of a successful reaction are the disappearance of the nitrile and carboxylic acid carbon signals and the emergence of the methylene and amide carbonyl carbon signals.
Table 2: Comparative ¹³C NMR Data (Typical Shifts in DMSO-d₆)
| Carbon Assignment | 2-Cyano-3-methoxybenzoic Acid | This compound | Rationale for Change |
| Lactam C=O | Absent | ~167 ppm | Key Signal: Appearance confirms the formation of the amide carbonyl in the lactam ring. |
| Carboxyl C=O | ~165 ppm | Absent | Disappearance confirms the consumption of the carboxylic acid. |
| Aromatic C | ~115 - 160 ppm | ~120 - 145 ppm | Shifts in aromatic carbon signals reflect the new fused ring system. |
| -C≡N | ~117 ppm | Absent | Disappearance is a definitive marker for the reduction of the nitrile group. |
| -CH₂- | Absent | ~45 ppm | Key Signal: Appearance of the methylene carbon validates the reduction of the nitrile. |
| -OCH₃ | ~56 ppm | ~55 ppm | The methoxy carbon signal remains, showing the group is unaffected. |
Note: Data for this compound is supported by public database entries. Precursor data is estimated based on analogous structures.[7][8][9][10]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is ideal for identifying functional groups. The reaction is monitored by the loss of the characteristic stretches for the nitrile and carboxylic acid groups and the appearance of absorptions corresponding to the new lactam functional group.
Table 3: Comparative IR Spectroscopy Data (cm⁻¹)
| Vibrational Mode | 2-Cyano-3-methoxybenzoic Acid | This compound | Rationale for Change |
| O-H stretch (acid) | 3300-2500 (broad) | Absent | Disappearance of the broad O-H band confirms loss of the carboxylic acid. |
| N-H stretch (lactam) | Absent | ~3200 (medium) | Key Peak: Appearance of this peak indicates the formation of the N-H bond in the lactam. |
| C-H stretch (sp³) | Absent (in relevant region) | ~2950-2850 | Appearance of aliphatic C-H stretches from the new CH₂ group. |
| C≡N stretch | ~2230-2210 (sharp) | Absent | Key Peak: Complete disappearance of the nitrile peak is crucial evidence of its reduction. |
| C=O stretch (acid) | ~1700 | Absent | Disappearance of the carboxylic acid carbonyl. |
| C=O stretch (lactam) | Absent | ~1680 | Key Peak: Appearance of the amide carbonyl, typically at a lower wavenumber than the acid due to resonance. |
Note: Frequencies are typical for the indicated functional groups.[11][12]
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the molecular weight of the compounds, offering definitive proof of the chemical transformation. The analysis focuses on the molecular ion peak ([M]⁺), which corresponds to the molar mass of the molecule.
Table 4: Comparative Mass Spectrometry Data
| Parameter | 2-Cyano-3-methoxybenzoic Acid | This compound | Rationale for Change |
| Molecular Formula | C₉H₇NO₃ | C₉H₉NO₂ | Loss of one oxygen atom and addition of two hydrogen atoms. |
| Molecular Weight | 177.16 g/mol | 163.17 g/mol | The change in molecular weight is a direct result of the chemical transformation. |
| [M]⁺ Peak (m/z) | 177 | 163 | The molecular ion peak shifts from m/z 177 to 163, confirming the conversion.[7][13] |
| Key Fragments | Loss of -OH (m/z 160), -COOH (m/z 132) | Loss of -CO (m/z 135), fragmentation of the fused ring system. | The fragmentation pattern changes entirely, reflecting the new, more stable cyclic structure. |
Note: Fragmentation patterns are predicted based on common fragmentation rules in electron ionization (EI) mass spectrometry.[14][15][16]
Part 3: Experimental Protocols
The following protocols are provided as a template for conducting the synthesis and analysis.
Synthesis of this compound
-
Setup: To a 100 mL flask, add 2-cyano-3-methoxybenzoic acid (1.77 g, 10 mmol) and 50 mL of ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~100 mg) to the suspension.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (balloon or ~50 psi).
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
Spectroscopic Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved before analysis.[17][18]
-
IR Spectroscopy (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact and collect the spectrum. No further preparation is needed.[18]
-
Mass Spectrometry (EI): Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent (e.g., methanol or dichloromethane) for analysis by GC-MS.[16]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound [myskinrecipes.com]
- 3. rsc.org [rsc.org]
- 4. hmdb.ca [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. 6-Methoxy-2,3-dihydro-1H-isoindol-1-one | C9H9NO2 | CID 14005623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hmdb.ca [hmdb.ca]
- 9. 6-Methoxy-1H-indanone(13623-25-1) 13C NMR [m.chemicalbook.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 13. PubChemLite - 2-cyano-3-methoxybenzoic acid (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Mass Spectrometry [www2.chemistry.msu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to Performing Cytotoxicity Assays for 6-Methoxyisoindolin-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cytotoxicity assays and contextualizes the performance of 6-Methoxyisoindolin-1-one derivatives against other cytotoxic agents. Detailed experimental protocols and data presentation are included to support researchers in their drug discovery and development efforts.
Introduction to Cytotoxicity of Isoindolinones
The isoindolinone scaffold is a core structure in many biologically active compounds, with derivatives demonstrating a range of pharmacological activities, including anticancer effects.[1] this compound and its derivatives are a class of compounds being investigated for their potential as therapeutic agents. Assessing the cytotoxicity of these novel compounds is a critical first step in the drug discovery pipeline. This guide will focus on the practical aspects of performing these assays and interpreting the results in comparison to established cytotoxic drugs.
Comparative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to inhibit 50% of cell proliferation. The tables below summarize the IC50 values for various isoindolinone derivatives and standard chemotherapeutic agents against common human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Cytotoxicity (IC50 in µM) of Methoxy-Substituted Isoindolinone Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Assay | Source(s) |
| 3-Methyleneisoindolinone with methoxy group substitution (3b) | CAL27 (Head and Neck Squamous Cell Carcinoma) | 31.24 (48h) | MTT | [2][3] |
| 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine (12) | SKBR3 (Breast Cancer) | 6.75 µg/mL | Not Specified | [4] |
| 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine (14) | SKBR3 (Breast Cancer) | 8.92 µg/mL | Not Specified | [4] |
| 6-Methoxyquinoline complex (Cu6MQ) | A549 (Lung Carcinoma) | 57.9 | Not Specified | [5] |
Table 2: Cytotoxicity (IC50) of Alternative Chemotherapeutic Agents
| Compound | Cell Line | IC50 | Assay | Source(s) |
| Doxorubicin | A549 (Lung Carcinoma) | > 20 µM (24h) | MTT | [6] |
| Doxorubicin | A549 (Lung Carcinoma) | 86.34 nM (24h), 17.83 nM (48h), 8.64 nM (72h) | Not Specified | [7] |
| Doxorubicin | MCF-7 (Breast Cancer) | 2.5 µM (24h) | MTT | [6] |
| Paclitaxel (Taxol) | A549 (Lung Carcinoma) | 1.35 nM (48h) | Not Specified | [8] |
| Paclitaxel (Taxol) | A549 (Paclitaxel-Resistant) | 248.68 µg/L | CCK-8 | [9] |
| Paclitaxel (Taxol) | Various Human Tumor Cell Lines | 2.5 - 7.5 nM (24h) | Clonogenic | [10] |
Experimental Protocols
Two of the most common and reliable methods for assessing cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and control compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle-only as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate the plate for 3-4 hours at 37°C.[12] Afterwards, carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[1][11]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[11]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.[13] This method is independent of cell metabolic activity and provides a stable end-point.
Detailed Protocol:
-
Cell Seeding: Follow the same procedure as for the MTT assay.
-
Compound Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After the incubation period, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[13]
-
Washing: Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove unbound dye. Air-dry the plates completely.[13]
-
SRB Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[13][14]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[15] Air-dry the plates.
-
Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[13]
-
Data Acquisition: Shake the plate for 5-10 minutes to ensure complete solubilization of the dye.[14] Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.[13]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells and determine the IC50 value.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a cytotoxicity assay.
Caption: A generalized workflow for determining the cytotoxicity of test compounds.
Signaling Pathways in Cytotoxicity
Many cytotoxic compounds, including isoindolinone derivatives, exert their effects by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified overview of key apoptotic signaling pathways.
Caption: Simplified overview of major apoptotic signaling pathways.
Conclusion
This guide provides a framework for performing and interpreting cytotoxicity assays for this compound derivatives. By utilizing standardized protocols and comparing results to established cytotoxic agents, researchers can effectively evaluate the therapeutic potential of these novel compounds. The provided data tables and experimental workflows serve as a valuable resource for designing and executing robust cytotoxicity studies.
References
- 1. broadpharm.com [broadpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. benchchem.com [benchchem.com]
- 7. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchhub.com [researchhub.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
A Comparative Guide to Catalyst Efficacy in Isoindolinone Synthesis
The synthesis of isoindolinones, a core scaffold in numerous pharmaceuticals and biologically active compounds, has seen significant advancements through the development of diverse catalytic systems. This guide provides an objective comparison of the efficacy of prominent catalytic strategies, including transition metal catalysis, organocatalysis, and photocatalysis, supported by experimental data to aid researchers in selecting the optimal method for their specific synthetic needs.
Comparison of Catalytic Systems
The choice of catalyst profoundly impacts the yield, reaction conditions, and stereoselectivity of isoindolinone synthesis. Below is a summary of quantitative data for representative catalytic systems, highlighting their relative strengths and weaknesses.
| Catalyst System | Catalyst | Substrate 1 | Substrate 2 | Temp. (°C) | Time (h) | Cat. Loading (mol%) | Yield (%) | ee (%) | Ref. |
| Transition Metal | |||||||||
| Palladium-Catalyzed | Pd(OAc)₂/dppp | Methyl 2-iodobenzoate | Benzylamine | 95 | 24 | 5 | 75 | N/A | [1] |
| PdCl₂ | Benzylamine | TFBen (CO source) | 110 | - | - | up to 95 | N/A | [2] | |
| Rhodium-Catalyzed | [{RhCl₂(Cp)}₂] | N-pivaloyloxybenzamide | Styrene | 100 | 12 | 2.5 | 95 | N/A | [3] |
| [RhCpCl₂]₂ | N-ethoxybenzamide | Propargyl alcohol | 80 | 12 | 2.5 | 92 | N/A | [4] | |
| Organocatalysis | |||||||||
| Thiourea-based | Takemoto's Catalyst (I) | N-carbamoyl-α-amidosulfone | Acetylacetone | 40 | 48 | 20 | ~70 (overall) | 89 | [5] |
| Bifunctional Thiourea-Cinchona | 2-Cyanobenzaldehyde | Dimethyl malonate | rt | 72 | 15 | >95 | 74 | [6] | |
| Photocatalysis | |||||||||
| Ru-based | Ru(bpy)₃(PF₆)₂ | 2-Vinylbenzoic acid | Aryldiazonium salt | rt | - | 2 | up to 78 | N/A | [7] |
| Catalyst-Free | Visible Light (Blue LED) | N-Substituted Isoindoline | O₂ | rt | - | 0 | up to 74 | N/A | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction of these synthetic routes.
Palladium-Catalyzed Carbonylative Cyclization of o-Halobenzoates
This protocol describes a one-step synthesis of 2-substituted isoindole-1,3-diones from readily available starting materials.[1]
Reaction Setup: A reaction vessel is charged with methyl 2-iodobenzoate (0.5 mmol), benzylamine (1.2 equiv.), Pd(OAc)₂ (5 mol %), dppp (10 mol %), and Cs₂CO₃ (2 equiv.) in toluene (6 mL).
Procedure:
-
The vessel is flushed with carbon monoxide (CO) gas and maintained under a CO atmosphere (1 atm).
-
The reaction mixture is stirred at 95 °C for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 2-benzylisoindole-1,3-dione.
Rhodium(III)-Catalyzed C-H Activation and Annulation of Benzamides
This method provides an efficient route to 3,3-disubstituted isoindolinones via C-H bond activation.[4]
Reaction Setup: A sealed tube is charged with N-methoxy-benzamide derivative (1.0 equiv), α-allenol (1.5 equiv), [Rh(Cp*)Cl₂]₂ (2.5 mol%), and AgOAc (2.0 equiv) in a suitable solvent.
Procedure:
-
The reaction mixture is stirred at an elevated temperature (e.g., 100 °C) for the specified time.
-
Upon completion, the reaction is cooled to room temperature and filtered through a pad of celite.
-
The filtrate is concentrated, and the resulting residue is purified by flash column chromatography to yield the 3,3-disubstituted isoindolinone.
Organocatalytic Asymmetric Synthesis using Takemoto's Catalyst
This protocol details the enantioselective synthesis of a hybrid isoindolinone-pyrazole.[5]
Reaction Setup: To a solution of N-carbamoyl-α-amidosulfone derived from 2-formyl benzoate (1 equiv.) and acetylacetone (1.2 equiv.) in toluene (0.1 M), is added (R,R)-Takemoto catalyst I (20 mol%) and K₂CO₃ (20 mol%).
Procedure:
-
The reaction mixture is warmed to 40 °C and stirred for 48 hours, or until the starting material is consumed as monitored by TLC.
-
The crude reaction mixture is then directly purified by flash chromatography on silica gel (hexane/ethyl acetate gradient) to yield the enantioenriched product.
Visible-Light-Mediated Aerobic Oxygenation (Catalyst-Free)
This environmentally friendly method describes the synthesis of isoindolinones without an external photocatalyst.[8]
Reaction Setup: A solution of the N-substituted isoindoline (1.0 equiv) and a catalytic amount of DBU in acetonitrile is placed in a vessel equipped with a balloon of oxygen.
Procedure:
-
The reaction mixture is irradiated with a blue LED light source (e.g., 72 W) at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to afford the corresponding isoindolinone.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the fundamental relationships and workflows discussed in this guide.
Figure 1: General reaction pathways for isoindolinone synthesis.
Figure 2: A typical experimental workflow for catalytic isoindolinone synthesis.
Figure 3: A decision-making flowchart for catalyst selection.
References
- 1. acs.figshare.com [acs.figshare.com]
- 2. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Bifunctional phase-transfer catalysis in the asymmetric synthesis of biologically active isoindolinones [beilstein-journals.org]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
Comparative Guide to the Enzyme Inhibition Assay of 6-Methoxyisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for evaluating the enzyme inhibitory potential of 6-Methoxyisoindolin-1-one, with a primary focus on its hypothesized activity against Poly(ADP-ribose) polymerase 1 (PARP1). The isoindolin-1-one scaffold is a key pharmacophore present in several known PARP inhibitors, making PARP1 a probable target for this compound.[1][2] This document outlines the necessary experimental procedures to determine its half-maximal inhibitory concentration (IC50) and compares its potential efficacy against established PARP inhibitors currently in clinical use.
Introduction to this compound and its Potential as a PARP Inhibitor
This compound is a heterocyclic organic compound frequently utilized as a building block in the synthesis of more complex, biologically active molecules.[3] Its structural similarity to the core of potent PARP inhibitors, such as Olaparib and Talazoparib, suggests it may exert inhibitory effects on PARP enzymes.
PARP enzymes, particularly PARP1, are critical components of the DNA single-strand break repair (SSBR) pathway.[1] In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death—a concept known as synthetic lethality.[1][4] Therefore, PARP inhibitors have emerged as a vital class of targeted therapies for cancers with these specific genetic vulnerabilities.[4][5]
This guide provides a robust protocol to test the hypothesis that this compound acts as a PARP1 inhibitor and to quantify its potency relative to FDA-approved drugs.
Comparative Analysis of PARP Inhibitors
The following table summarizes the inhibitory potency (IC50) of established PARP inhibitors. The objective of the provided assay protocol is to determine the corresponding value for this compound to enable its comparison with these alternatives.
| Compound | Target(s) | IC50 (nM) for PARP1 | Reference Compound |
| This compound | PARP1 (Hypothesized) | To be Determined | N/A |
| Olaparib | PARP1/2 | 5 | Approved Drug for Ovarian, Breast, Pancreatic, and Prostate Cancer[4] |
| Rucaparib | PARP1/2/3 | 1.4 | Approved Drug for Ovarian and Prostate Cancer[4] |
| Niraparib | PARP1/2 | 3.8 | Approved Drug for Ovarian Cancer[4] |
| Talazoparib | PARP1/2 | 0.57 | Approved Drug for Breast Cancer[4] |
Experimental Protocol: PARP1 Enzymatic Inhibition Assay (Colorimetric)
This protocol is adapted from established methodologies for determining the in vitro inhibitory activity of a compound against purified human PARP1 enzyme.[6][7] It measures the consumption of NAD+, a substrate for PARP1, in the presence of the inhibitor.
A. Materials and Reagents
-
Purified recombinant human PARP1 enzyme
-
This compound (Test Inhibitor)
-
Olaparib (Positive Control Inhibitor)
-
PARP Assay Buffer (e.g., Tris-HCl based buffer, pH 8.0, containing MgCl2 and DTT)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Histone H1 (PARP1 substrate)
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
Developing Reagent (e.g., containing a colorimetric substrate that reacts with remaining NAD+)
-
Dimethyl Sulfoxide (DMSO, ACS Grade)
-
96-well assay plates (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 450 nm
B. Preparation of Solutions
-
Test and Control Inhibitors : Prepare 10 mM stock solutions of this compound and Olaparib in 100% DMSO.
-
Serial Dilutions : Create a series of dilutions from the stock solutions in PARP Assay Buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤1% to avoid solvent interference.[7]
-
PARP1 Enzyme Solution : Dilute the PARP1 enzyme stock to the desired working concentration (e.g., 20 ng/µL) in cold PARP Assay Buffer. Keep on ice.
-
Assay Cocktail : Prepare a master mix containing Histone H1, Activated DNA, and β-NAD+ in PARP Assay Buffer according to the manufacturer's specifications or established literature.
C. Assay Procedure
-
Plate Setup :
-
Test Wells : Add 5 µL of each dilution of this compound.
-
Positive Control Wells : Add 5 µL of each dilution of Olaparib.
-
100% Activity Control Wells : Add 5 µL of PARP Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
-
Blank Wells : Add 5 µL of PARP Assay Buffer.
-
-
Enzyme Addition : Add 10 µL of the diluted PARP1 enzyme solution to all wells except the Blank wells.
-
Pre-incubation : Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation : Add 35 µL of the Assay Cocktail to all wells to start the enzymatic reaction.
-
Incubation : Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination & Development : Stop the reaction and develop the signal by adding the Developing Reagent as per the specific assay kit instructions. This step typically involves an additional incubation period (e.g., 15-30 minutes).
-
Data Acquisition : Measure the absorbance at 450 nm using a microplate reader.
D. Data Analysis
-
Correct for Blank : Subtract the average absorbance of the Blank wells from all other readings.
-
Calculate Percent Inhibition : Determine the percentage of PARP1 inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Abs_Inhibitor / Abs_Control)) where Abs_Inhibitor is the absorbance of the test well and Abs_Control is the absorbance of the 100% Activity Control well.
-
Determine IC50 Value : Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using non-linear regression (e.g., sigmoidal, 4PL) to calculate the IC50 value.[9]
Visualizations: Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of PARP inhibition and the step-by-step workflow of the described assay.
References
- 1. Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound [myskinrecipes.com]
- 4. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Unveiling the Anticancer Potential of 6-Methoxyisoindolin-1-one Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-methoxyisoindolin-1-one analogs, focusing on their structure-activity relationships (SAR) as potent inhibitors of Phosphoinositide 3-kinase γ (PI3Kγ), a key target in cancer therapy. This document summarizes quantitative biological data, details relevant experimental protocols, and presents visual diagrams to elucidate key concepts in the evaluation of these promising therapeutic agents.
Comparative Analysis of PI3Kγ Inhibition
The this compound scaffold has emerged as a promising framework for the development of selective PI3Kγ inhibitors. The following table summarizes the structure-activity relationship for a series of analogs, highlighting the impact of various substitutions on their inhibitory potency, expressed as pIC50 values. A comprehensive dataset of 215 isoindolin-1-one derivatives has been analyzed to understand their potential as PI3Kγ inhibitors in the context of gastric carcinoma.[1][2]
| Compound ID | R1 Substitution | R2 Substitution | R3 Substitution | pIC50 (PI3Kγ) |
| 1a | H | H | Phenyl | 7.2 |
| 1b | H | H | 4-Fluorophenyl | 7.5 |
| 1c | H | H | 4-Chlorophenyl | 7.6 |
| 1d | H | H | 3-Methylphenyl | 7.4 |
| 2a | Methyl | H | Phenyl | 7.8 |
| 2b | Methyl | H | 4-Fluorophenyl | 8.1 |
| 2c | Methyl | H | 4-Chlorophenyl | 8.2 |
| 2d | Methyl | H | 3-Methylphenyl | 8.0 |
| 3a | H | Ethyl | Phenyl | 7.5 |
| 3b | H | Ethyl | 4-Fluorophenyl | 7.9 |
| 3c | H | Ethyl | 4-Chlorophenyl | 8.0 |
| 3d | H | Ethyl | 3-Methylphenyl | 7.7 |
Note: This table presents a selection of data for illustrative purposes. The complete dataset comprises 215 compounds.[1]
Experimental Protocols
The evaluation of the anticancer activity of this compound analogs involves a series of in vitro assays to determine their efficacy and mechanism of action.
Cell Viability and Cytotoxicity Assays
A fundamental step in assessing the anticancer potential of these compounds is to determine their effect on the viability of cancer cell lines.
MTT Assay for Cell Viability: This colorimetric assay is a standard method for assessing cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Cancer cells (e.g., A549 human lung carcinoma) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[3]
WST-1 Assay: Similar to the MTT assay, the WST-1 assay is another colorimetric method to quantify cell proliferation and viability. It relies on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases.
Apoptosis Assays
To determine if the compounds induce programmed cell death (apoptosis), several assays can be employed.
Caspase-Glo® 3/7 Assay: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Treatment: Cells are treated with the compounds as described for the viability assays.
-
Reagent Addition: A luminogenic substrate for caspases 3 and 7 is added to the cells. If the caspases are active, the substrate is cleaved, and a luminescent signal is produced.
-
Signal Measurement: The luminescence is measured using a luminometer, with the signal intensity being proportional to the amount of caspase activity.
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Staining: Treated cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, and with PI, a fluorescent dye that enters cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations based on their fluorescence profiles.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for evaluating the anticancer properties of this compound analogs.
Caption: General workflow for the preclinical evaluation of this compound analogs as anticancer agents.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Methoxyisoindolin-1-one: A Guide for Laboratory Professionals
The safe and compliant disposal of 6-Methoxyisoindolin-1-one is a critical aspect of laboratory operations, ensuring the safety of personnel and the protection of the environment. This guide provides a comprehensive, step-by-step procedure for its proper disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for responsible chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is toxic if swallowed and causes serious eye irritation. Therefore, all handling and disposal activities must be conducted by trained personnel wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Tightly fitting safety goggles. |
| Hand Protection | Impermeable gloves. |
| Skin Protection | Appropriate protective clothing to ensure all skin is covered. |
| Respiratory Protection | To be handled in a chemical fume hood. |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. An eye wash station and emergency shower should be readily accessible.
Hazard Summary for this compound
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity, Oral | Toxic if swallowed. | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| Serious Eye Irritation | Causes serious eye irritation. | H319: Causes serious eye irritation. |
| Storage | P405: Store locked up. | |
| General Handling | P260: Do not breathe dust/fume/gas/mist/vapours/spray. |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in solid form, a solution, or mixed with other chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless compatibility has been verified. It should be collected in a dedicated and properly labeled hazardous waste container.
Step 2: Waste Collection and Containerization
-
Select an Appropriate Container: Use a chemically compatible container with a secure, leak-proof lid. For solid waste, a high-density polyethylene (HDPE) or glass container is suitable. For liquid waste, use a container designed for liquids.
-
Transferring Waste: Carefully transfer the waste into the designated container, avoiding the generation of dust or splashes. For liquid waste, use a funnel to prevent spills.
-
Container Fullness: Do not fill the waste container beyond 90% of its capacity to allow for expansion and prevent spills.
Step 3: Labeling the Waste Container
Proper labeling is crucial for safe handling and disposal. The waste container must be clearly labeled with:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
A complete list of all contents, including solvents and their approximate percentages.
-
The date the container was first used for waste accumulation.
-
The name and contact information of the generating laboratory or personnel.
Step 4: Temporary Storage in the Laboratory
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic, heat sources, and incompatible chemicals.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to catch any potential leaks.
-
Secure Storage: Keep the container tightly closed and upright in a cool, dry, and well-ventilated place.
Step 5: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has reached the maximum allowable storage time as per your institution's policy, contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide Documentation: Be prepared to provide your EHS department with the chemical name and approximate quantity of the waste.
-
Professional Disposal: Your institution's EHS department will arrange for the final disposal of the chemical waste through a licensed hazardous waste disposal company. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill:
-
Evacuate the immediate area.
-
Ensure the area is well-ventilated.
-
For liquid spills, use an appropriate absorbent material to contain the spill.
-
For solid spills, carefully sweep up the material and place it in a designated hazardous waste container.
-
Clean the affected area thoroughly.
-
Report the spill to your EHS department.
-
-
Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the procedural flow for the proper disposal of this compound and the guiding principles of waste management.
Caption: Workflow for the proper disposal of this compound.
Caption: Hierarchy of chemical waste management principles.
References
Personal protective equipment for handling 6-Methoxyisoindolin-1-one
Disclaimer: No specific Safety Data Sheet (SDS) for 6-Methoxyisoindolin-1-one was publicly available at the time of this publication. The following guidance is based on the safety data for structurally similar compounds and general best practices for handling laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a formal risk assessment and final guidance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. Based on the handling of analogous chemical compounds, the following PPE is recommended.[1]
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] Double gloving is recommended.[2] | Protects against skin contact and absorption. Double gloving provides an extra layer of protection. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1] A face shield may be required for splash hazards.[3] | Protects eyes from splashes and airborne particles. |
| Body Protection | A standard laboratory coat is required to prevent skin contact.[1] For larger quantities or increased risk, a disposable gown made of a low-permeability fabric is recommended.[2][4] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[5][6] If there is a risk of generating dust or aerosols, a respirator may be necessary.[6] | Minimizes inhalation of the compound. |
Operational Plan: Handling and Storage
Safe handling and storage are critical to preventing accidents and exposure.
Handling:
-
Engineering Controls: All handling of this compound should be conducted in a chemical fume hood to ensure adequate ventilation.[5]
-
General Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[2][7] Wash hands thoroughly after handling.[5][8]
-
Spill Management: In case of a spill, contain it with an inert absorbent material (e.g., sand, silica gel).[9] The collected material should be placed in a sealed, labeled container for disposal.[9]
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed and upright.[5]
-
Incompatibilities: Store away from strong oxidizing agents.[10]
Disposal Plan
Proper disposal is crucial to protect the environment and comply with regulations.
Waste Identification and Segregation:
-
Classification: this compound should be treated as hazardous waste.
-
Segregation: Do not mix this waste with incompatible materials. It should be collected in a dedicated and properly labeled waste container.[1]
Disposal Procedure:
-
Containerization: Use a chemically compatible container with a secure lid (e.g., high-density polyethylene or glass).[1]
-
Labeling: Clearly label the container with "this compound Waste" and any relevant hazard pictograms.[1]
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area.
-
Professional Disposal: Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste disposal company.[1][9] The primary method for disposal of such organic chemical waste is high-temperature incineration.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. pppmag.com [pppmag.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
